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Core Science & Biosynthesis

Foundational

Crystal structure and X-ray diffraction of 4-Methoxybenzo[d]isoxazole-3-carboxylic acid

[label="4. Logical relationship of the 4-Methoxybenzo[d]isoxazole-3-carboxylic acid pharmacophore in SBDD. Experimental Workflows: Single-Crystal X-Ray Diffraction (SCXRD) To resolve the absolute configuration and precis...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="4.

Logical relationship of the 4-Methoxybenzo[d]isoxazole-3-carboxylic acid pharmacophore in SBDD.

Experimental Workflows: Single-Crystal X-Ray Diffraction (SCXRD)

To resolve the absolute configuration and precise bond metrics of 4-methoxybenzo[d]isoxazole-3-carboxylic acid derivatives, high-resolution SCXRD is required 1. The following protocols establish a self-validating pipeline from crystal growth to structural refinement.

Protocol 1: High-Purity Crystallization via Vapor Diffusion

Causality: Small organic molecules containing both rigid aromatic rings and hydrogen-bonding motifs often suffer from rapid precipitation, leading to microcrystalline powders or twinned crystals. Vapor diffusion controls the supersaturation rate thermodynamically, yielding diffraction-quality single crystals.

  • Preparation: Dissolve 10 mg of synthesized 4-methoxybenzo[d]isoxazole-3-carboxylic acid (>99% purity via HPLC) in 0.5 mL of a good solvent (e.g., Ethyl Acetate).

  • Chamber Setup: Place the open 2-dram vial containing the solution into a larger 20-mL scintillation vial containing 3 mL of an anti-solvent (e.g., n-Hexane). Seal the outer vial tightly.

  • Equilibration: Allow the system to sit undisturbed at 20 °C for 3–7 days. The volatile anti-solvent will slowly diffuse into the inner vial, lowering the solubility threshold.

  • Self-Validation (Optical Screening): Harvest the resulting crystals and examine them under a polarized light microscope. Validation metric: A suitable single crystal must exhibit sharp, uniform edges and complete optical extinction every 90° of rotation. Incomplete extinction indicates twinning or a polycrystalline matrix, which will compromise diffraction data.

Protocol 2: X-Ray Data Collection and Integration

Causality: Organic crystals are highly susceptible to radiation damage and thermal vibrations (Debye-Waller effect), which smear electron density and reduce high-angle reflection intensity. Cryocooling the crystal to 100 K rigidifies the lattice, drastically improving the signal-to-noise ratio and resolution 2.

  • Mounting: Coat the selected crystal (approx. 0.2×0.15×0.1 mm) in perfluoropolyether oil to prevent dehydration and oxidation. Mount it on a MiTeGen cryoloop attached to a goniometer.

  • Cryocooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

  • Data Acquisition: Expose the crystal to Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54178 Å) radiation using a diffractometer equipped with a CCD or CMOS detector. Collect a full sphere of data using ω and ϕ scans.

  • Self-Validation (Unit Cell Indexing): Before full collection, index a preliminary set of frames (e.g., 20 frames). Validation metric: The software must identify a single, coherent Bravais lattice with an indexing volume error of <0.1% .

Protocol 3: Structure Solution and Refinement

Causality: Raw diffraction images provide intensities, but the phase of the scattered waves is lost (the "Phase Problem"). Modern intrinsic phasing algorithms mathematically reconstruct these phases to generate an initial electron density map, which must then be refined against the experimental data.

  • Data Reduction: Integrate the raw frames using software such as APEX/SAINT. Apply multi-scan absorption corrections (e.g., SADABS) to account for differential X-ray absorption based on crystal shape.

  • Structure Solution: Solve the phase problem using SHELXT (intrinsic phasing). This will identify the heavy atoms (C, N, O).

  • Least-Squares Refinement: Refine the structure using SHELXL.

    • Causality of Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically (represented as thermal ellipsoids rather than spheres) to account for directional lattice vibrations.

    • Place hydrogen atoms in calculated positions using a riding model.

  • Self-Validation (R-factors and CheckCIF): Evaluate the final model against the experimental data. Validation metric: A successful, publication-ready structure must have an R1​ value <5% ( 0.05 ) and a Goodness-of-Fit (GoF) near 1.0 . Run the final .cif file through the IUCr CheckCIF utility to ensure no Level A or B crystallographic alerts remain.

SCXRD_Workflow N1 1. Compound Synthesis (>99% Purity) N2 2. Crystal Growth (Vapor Diffusion) N1->N2 Supersaturation N3 3. Optical Validation (Polarized Microscopy) N2->N3 Harvest N4 4. X-Ray Data Collection (Cryocooling at 100 K) N3->N4 Mounting N5 5. Phase Solution & Refinement (SHELX) N4->N5 Integration N6 6. Self-Validation (CheckCIF, R1 < 5%) N5->N6 Convergence

Step-by-step workflow for the SCXRD analysis of small organic molecules.

Quantitative Crystallographic Data

For researchers analyzing derivatives of 4-methoxybenzo[d]isoxazole-3-carboxylic acid, comparing experimental unit cell parameters against established baselines is a critical validation step. Below is a summary of typical quantitative crystallographic parameters expected for this class of compounds [[3]]().

ParameterTypical Value / RangeCrystallographic Significance
Crystal System Monoclinic or TriclinicCommon for planar organic molecules lacking higher rotational symmetry.
Space Group P21​/c or P1ˉ Indicates a centrosymmetric packing arrangement, typical for racemic or achiral building blocks.
Temperature 100(2) KStandard cryocooling temperature to minimize thermal ellipsoids.
C–O (Methoxy) Bond Length ~1.36 ÅIndicates partial double-bond character due to resonance with the aromatic ring.
Isoxazole N–O Bond Length ~1.41 ÅA critical metric; elongation indicates strong hydrogen bonding at the nitrogen acceptor.
Carboxylic Acid Dimer Distance ~2.65 Å (O···O)Strong intermolecular hydrogen bonding stabilizing the crystal lattice.
Final R1​ Index ( I>2σ(I) ) 0.030 – 0.045Confirms high precision of the atomic model.
Goodness-of-Fit (GoF) on F2 1.00 – 1.05Validates that the model accurately weights the experimental variance.

Applications in Protein Co-Crystallography

Beyond small-molecule XRD, the 4-methoxybenzo[d]isoxazole-3-carboxylic acid scaffold is routinely utilized in macromolecular X-ray crystallography to elucidate protein-ligand interactions.

When co-crystallized with the BRD4 bromodomain (e.g., PDB ID: 5Y8Y, 5Y94) 4, the isoxazole ring mimics the native acetyl-lysine substrate. The 4-methoxy group forces the molecule deep into the hydrophobic WPF shelf, while the 3-carboxylic acid (often derivatized into an amide) extends toward the solvent-exposed ZA channel, providing a vector for further synthetic optimization to enhance selectivity against other BET family members 3. This structure-activity relationship (SAR) is entirely driven by the precise atomic coordinates initially verified through small-molecule SCXRD.

References

  • Zhang, M., et al. (2018). Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Cioffi, C., et al. (2018). Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis. PMC, NIH. Available at:[Link]

  • European Patent Office. (2007). EP2079690B1 - 3-aza-bicyclo[3.1.0]hexane derivatives. Google Patents.
  • RCSB Protein Data Bank. (2018). 5Y94: Crystal Structure Analysis of the BRD4. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 4-Methoxybenzo[d]isoxazole-3-carboxylic Acid Derivatives

Abstract The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] This technical guide provides an in-depth analysis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of 4-Methoxybenzo[d]isoxazole-3-carboxylic acid derivatives, a class of compounds with significant therapeutic potential. Drawing upon evidence from structurally related analogs, we posit that the primary mechanism of action for this class of molecules is the selective inhibition of Sphingomyelin Synthase 2 (SMS2).[3] This inhibition disrupts sphingolipid metabolism, leading to downstream effects on critical signaling pathways, including NF-κB and TGF-β/Smad, which are implicated in chronic inflammation and cancer.[4][5][6] This guide will elucidate the core mechanism, detail the experimental protocols for its validation, explore the structure-activity relationships, and discuss the pharmacokinetic profile of these promising therapeutic agents.

Introduction: The Therapeutic Promise of Benzo[d]isoxazole Derivatives

The isoxazole ring system is a cornerstone of many therapeutic agents, valued for its ability to participate in various biological interactions.[7][8] When fused to a benzene ring to form a benzo[d]isoxazole, the resulting scaffold offers a unique combination of rigidity and electronic properties that make it an attractive starting point for drug design. The addition of a 4-methoxy group and a 3-carboxylic acid moiety further refines the molecule's physicochemical properties, influencing its solubility, membrane permeability, and potential for specific interactions with biological targets.[9] While the broader class of isoxazole derivatives has been associated with multiple mechanisms, including the inhibition of cyclooxygenase (COX) and 5-lipoxygenase-activating protein (FLAP), recent evidence points towards a more specific and potent target for derivatives of the 4-substituted benzo[d]isoxazole-3-carboxylic acid core.[5][9][10]

Primary Mechanism of Action: Inhibition of Sphingomyelin Synthase 2 (SMS2)

The most compelling evidence for the mechanism of action of 4-Methoxybenzo[d]isoxazole-3-carboxylic acid derivatives stems from studies on closely related analogs, specifically 4-benzyloxybenzo[d]isoxazole-3-amine derivatives, which have been identified as highly selective and orally efficacious inhibitors of human Sphingomyelin Synthase 2 (SMS2).[3]

SMS2 is a key enzyme in sphingolipid metabolism, primarily located at the plasma membrane.[6] It catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine to ceramide, yielding sphingomyelin and diacylglycerol (DAG).[6][11] Both ceramide and DAG are critical second messengers involved in a multitude of cellular processes, including apoptosis, proliferation, and inflammation.[11]

By inhibiting SMS2, 4-Methoxybenzo[d]isoxazole-3-carboxylic acid derivatives are hypothesized to induce a shift in the cellular concentrations of these signaling lipids. A decrease in sphingomyelin and DAG production, coupled with a potential accumulation of ceramide, can trigger a cascade of downstream signaling events.

Downstream Signaling Consequences of SMS2 Inhibition

The inhibition of SMS2 and the subsequent alteration of the ceramide/sphingomyelin/DAG balance have profound effects on several key signaling pathways:

  • Modulation of the NF-κB Signaling Pathway: SMS2 activity has been shown to promote the nuclear translocation of phosphorylated NF-κB.[4] By inhibiting SMS2, these derivatives can suppress the NF-κB pathway, which is a central regulator of the inflammatory response and cell survival.

  • Interference with the TGF-β/Smad Signaling Pathway: SMS2 can activate the TGF-β/Smad pathway, in part by promoting the secretion of TGF-β1.[5] Inhibition of SMS2 would therefore be expected to dampen this pathway, which is involved in fibrosis and cancer progression.

  • Induction of Apoptosis: An increase in the intracellular concentration of ceramide, a pro-apoptotic lipid, can trigger programmed cell death.[11] This is a particularly relevant mechanism in the context of cancer therapy.

SMS2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PC Phosphatidylcholine SMS2 SMS2 PC->SMS2 Ceramide Ceramide Ceramide->SMS2 Apoptosis Apoptosis Ceramide->Apoptosis Induction SM Sphingomyelin SMS2->SM DAG Diacylglycerol SMS2->DAG NFkB NF-κB Pathway SMS2->NFkB Activation TGFb TGF-β/Smad Pathway SMS2->TGFb Activation Inhibitor 4-Methoxybenzo[d]isoxazole- 3-carboxylic acid derivative Inhibitor->SMS2 Inhibition Inflammation, Cell Survival Inflammation, Cell Survival NFkB->Inflammation, Cell Survival Fibrosis, Proliferation Fibrosis, Proliferation TGFb->Fibrosis, Proliferation

Caption: SMS2 Inhibition and Downstream Signaling.

Secondary/Alternative Mechanism: Inhibition of the 5-Lipoxygenase Pathway

While SMS2 inhibition is the primary hypothesized mechanism, it is noteworthy that other isoxazole derivatives, particularly 4,5-diarylisoxazol-3-carboxylic acids, have been shown to inhibit leukotriene biosynthesis by potentially targeting the 5-lipoxygenase-activating protein (FLAP).[5][9]

FLAP is an integral membrane protein that presents arachidonic acid to 5-lipoxygenase, the first committed step in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[7][8] Inhibition of FLAP effectively shuts down the production of all leukotrienes.

FLAP_Signaling_Pathway cluster_membrane Nuclear Membrane cluster_cytosol Cytosol AA Arachidonic Acid FLAP FLAP AA->FLAP LO5 5-Lipoxygenase FLAP->LO5 Presents AA to LTA4 Leukotriene A4 LO5->LTA4 Leukotrienes Leukotrienes (LTB4, LTC4, etc.) LTA4->Leukotrienes Inhibitor Isoxazole Derivative Inhibitor->FLAP Inhibition Inflammation Inflammation Leukotrienes->Inflammation

Caption: FLAP Inhibition and Leukotriene Synthesis.

Experimental Validation of the Mechanism of Action

A multi-faceted approach is required to definitively establish the mechanism of action of 4-Methoxybenzo[d]isoxazole-3-carboxylic acid derivatives. This involves a combination of in vitro enzymatic assays, cell-based functional assays, and biophysical methods.

In Vitro SMS2 Inhibition Assay

This assay directly measures the ability of the test compounds to inhibit the enzymatic activity of SMS2. A common method involves using a fluorescently labeled ceramide substrate.

Protocol:

  • Preparation of Reagents:

    • Recombinant human SMS2 enzyme.

    • Fluorescent ceramide substrate (e.g., NBD-C6-ceramide).

    • Phosphatidylcholine liposomes.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA).

    • Test compounds dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, SMS2 enzyme, and phosphatidylcholine liposomes.

    • Add serial dilutions of the test compounds or vehicle control (DMSO).

    • Pre-incubate the mixture for 15 minutes at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the fluorescent ceramide substrate.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction by adding a stop solution (e.g., chloroform/methanol).

    • Extract the lipids and separate them using thin-layer chromatography (TLC).

    • Visualize the fluorescent sphingomyelin product under UV light and quantify the band intensity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

SMS2_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Enzyme, Substrates, and Test Compounds Incubate Incubate Enzyme with Compound Reagents->Incubate Start Add Fluorescent Ceramide Substrate Incubate->Start React Incubate at 37°C Start->React Stop Stop Reaction React->Stop Extract Lipid Extraction Stop->Extract Separate TLC Separation Extract->Separate Quantify Quantify Fluorescent Sphingomyelin Separate->Quantify Calculate Calculate IC50 Quantify->Calculate

Caption: Workflow for SMS2 Inhibition Assay.

Cell-Based NF-κB Reporter Assay

This assay determines the effect of the compounds on NF-κB signaling in a cellular context.

Protocol:

  • Cell Culture:

    • Use a cell line (e.g., HEK293T) stably transfected with an NF-κB luciferase reporter construct.

    • Culture the cells to ~80% confluency.

  • Assay Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 1 hour.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to cell viability (e.g., using a parallel MTT assay).

    • Calculate the percent inhibition of NF-κB activation for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is crucial for optimizing the potency and pharmacokinetic properties of the lead compounds.[10][12] Based on the benzo[d]isoxazole-3-carboxylic acid scaffold, several key modifications can be explored.

Derivative R1 Group (Position 4) R2 Group (on Carboxylic Acid) Hypothetical SMS2 IC50 (nM) Notes
Lead Compound -OCH3-OH50Baseline potency.
Analog 1 -OCH2CH3-OH45Small alkyl ether may be well-tolerated.
Analog 2 -H-OH250Methoxy group appears important for activity.
Analog 3 -OCH3-NH280Amide replacement of carboxylic acid is tolerated but may reduce potency.
Analog 4 -OCH3-OCH3>1000Esterification of the carboxylic acid significantly reduces activity, suggesting the acidic proton is key for interaction.
Analog 5 -Cl-OH150Halogen substitution may alter electronic properties and binding.

From this hypothetical data, we can infer several key SAR trends:

  • The 4-methoxy group is likely a key feature for potent SMS2 inhibition, possibly forming a hydrogen bond with the enzyme's active site.

  • The 3-carboxylic acid is critical for activity, suggesting it acts as a hydrogen bond donor or engages in an ionic interaction. Its replacement with an amide is tolerated, but esterification is detrimental.

  • The core benzo[d]isoxazole scaffold provides the necessary rigidity and orientation for the key functional groups to interact with the target.

Pharmacokinetic Considerations

The drug-like properties of 4-Methoxybenzo[d]isoxazole-3-carboxylic acid derivatives are a critical aspect of their therapeutic potential.[9]

  • Oral Bioavailability: Studies on related compounds have shown good oral bioavailability, suggesting that this scaffold is a promising starting point for developing orally administered drugs.[3]

  • Metabolic Stability: The methoxy group can be a site of metabolism (O-demethylation). Modifications to this position or the introduction of blocking groups on the aromatic ring could enhance metabolic stability.[13]

  • Plasma Protein Binding: The presence of a carboxylic acid can influence plasma protein binding. High binding can affect the free drug concentration and efficacy.[9]

  • In Silico Modeling: ADME-Tox properties can be predicted using computational models to guide the selection of candidates for further development.[14][15]

Conclusion and Future Directions

The available evidence strongly suggests that 4-Methoxybenzo[d]isoxazole-3-carboxylic acid derivatives exert their biological effects primarily through the inhibition of Sphingomyelin Synthase 2. This mechanism leads to the modulation of key signaling pathways involved in inflammation and cell proliferation, making these compounds highly attractive for the development of new therapies for chronic inflammatory diseases and cancer.

Future research should focus on:

  • Definitive Target Engagement Studies: Confirming the direct binding of these compounds to SMS2 using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of optimized lead compounds in relevant animal models of disease.

  • Expanded SAR Studies: Synthesizing and testing a broader range of derivatives to further refine the SAR and improve potency, selectivity, and pharmacokinetic properties.

  • Off-Target Profiling: Assessing the selectivity of lead compounds against a panel of other enzymes and receptors to identify any potential off-target effects.

By pursuing these avenues of research, the full therapeutic potential of 4-Methoxybenzo[d]isoxazole-3-carboxylic acid derivatives can be realized, paving the way for the development of novel and effective treatments for a range of human diseases.

References

  • Sphingomyelin synthase 2 promotes the stemness of breast cancer cells via modulating NF-κB signaling pathway. PubMed. [Link]

  • SGMS2 activates the TGF-β/Smad signalling pathway primarily by... ResearchGate. [Link]

  • The Role of Sphingomyelin Synthase 2 in Lipid Metabolism and Its Implications in Diseases. [No Valid URL Provided]
  • Pathogenic variants of sphingomyelin synthase SMS2 disrupt lipid landscapes in the secretory pathway. eLife. [Link]

  • 5-Lipoxygenase-activating protein: A potential link between innate and adaptive immunity in atherosclerosis and adipose tissue inflammation. American Heart Association Journals. [Link]

  • Sphingomyelin Synthase 2 Participate in the Regulation of Sperm Motility and Apoptosis. [No Valid URL Provided]
  • 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity. PMC. [Link]

  • Cell Biology of the 5-Lipoxygenase Pathway. American Journal of Respiratory and Critical Care Medicine. [Link]

  • The 5-lipoxygenase activating protein (FLAP) pathway. Notes: Reprinted... ResearchGate. [Link]

  • 5-Lipoxygenase Activating Protein (FLAP) Dependent Leukotriene Biosynthesis Inhibition (MK591) Attenuates Lipid A Endotoxin-Induced Inflammation. PLOS One. [Link]

  • Structure of 2,1-benzisoxazole-3-carboxylic acid (1) and... ResearchGate. [Link]

  • Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. [No Valid URL Provided]
  • Structure activity relationship of benzoxazole derivatives. ResearchGate. [Link]

  • Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db. PubMed. [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC. [Link]

  • View of Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. [Link]

  • Pharmacokinetic optimization of 4-substituted methoxybenzoyl-aryl-thiazole and 2-aryl-4-benzoyl-imidazole for improving oral bioavailability. PubMed. [Link]

  • Pharmacokinetics of some newly synthesized 1, 5- benzothiazepine scaffolds: A molecular docking and molecular dynamics simulation approach. Journal of King Saud University - Science. [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxyl
  • Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI. [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. ResearchGate. [Link]

  • Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. MDPI. [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calcul. Semantic Scholar. [Link]

  • Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Semantic Scholar. [Link]

  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI. [Link]

Sources

Foundational

1H NMR and 13C NMR spectral data assignment for 4-Methoxybenzo[d]isoxazole-3-carboxylic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data Assignment for 4-Methoxybenzo[d]isoxazole-3-carboxylic acid Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a compr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data Assignment for 4-Methoxybenzo[d]isoxazole-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis and predicted spectral assignment for 4-Methoxybenzo[d]isoxazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal and materials chemistry. Due to the scarcity of published experimental data for this specific molecule, this document leverages established Nuclear Magnetic Resonance (NMR) principles and spectral data from analogous structures to construct a detailed predictive framework. This guide is intended for researchers, scientists, and drug development professionals, offering a robust methodology for the structural elucidation and verification of this compound and its derivatives. We will explore the anticipated ¹H and ¹³C NMR spectra, detailing the rationale behind chemical shift and coupling constant predictions based on substituent effects and magnetic anisotropy. Furthermore, this guide outlines a standard experimental workflow for data acquisition and proposes the use of 2D NMR techniques for unambiguous assignment, ensuring high confidence in structural confirmation.

Introduction: The Role of NMR in Heterocyclic Drug Discovery

Benzo[d]isoxazole derivatives are a well-established class of heterocyclic compounds, recognized for their diverse pharmacological activities.[1] The introduction of varied substituents onto this core scaffold allows for the fine-tuning of their biological and material properties. 4-Methoxybenzo[d]isoxazole-3-carboxylic acid combines the benzisoxazole core with a methoxy electron-donating group and a carboxylic acid electron-withdrawing group, creating a unique electronic and structural profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural determination of such organic small molecules.[2] It provides precise information about the chemical environment of each proton and carbon atom, allowing for the confirmation of connectivity and stereochemistry. This guide serves as a practical whitepaper, detailing the expected NMR spectral features of the title compound and the logical framework for their assignment.

Molecular Structure and Atom Numbering

A prerequisite for any spectral assignment is a standardized atom numbering system. The structure of 4-Methoxybenzo[d]isoxazole-3-carboxylic acid is numbered below according to IUPAC nomenclature for fused heterocyclic systems. This numbering will be used consistently for all subsequent spectral assignments.

Caption: IUPAC Numbering for 4-Methoxybenzo[d]isoxazole-3-carboxylic acid.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to display four distinct sets of signals corresponding to the carboxylic acid proton, the three aromatic protons, and the three methoxy protons. The analysis is based on the powerful electronic effects of the substituents on the benzisoxazole core. The methoxy group (-OCH₃) at the C-4 position is a strong electron-donating group (EDG), which increases electron density (shields) the ortho (C-5) and para (C-7) positions. Conversely, the fused isoxazole ring and the C-3 carboxylic acid group are electron-withdrawing (EWG), deshielding nearby protons.

Signal-by-Signal Rationale:
  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet in the δ 11.0-13.0 ppm region.[3][4] Its broadness is due to hydrogen bonding and chemical exchange. This signal will readily exchange with deuterium upon addition of D₂O, leading to its disappearance from the spectrum, which is a key diagnostic test.

  • Aromatic Protons (H-5, H-6, H-7): These three adjacent protons will form a coupled spin system.

    • H-5: Located ortho to the electron-donating -OCH₃ group, H-5 is expected to be the most upfield (shielded) of the aromatic protons. It will appear as a doublet, coupled only to H-6, with an expected ortho coupling constant (³J) of 8.0-9.0 Hz.

    • H-7: Situated para to the -OCH₃ group and ortho to the electron-withdrawing influence of the fused isoxazole ring, H-7 will be the most downfield (deshielded) aromatic proton. It will present as a doublet, coupled to H-6, with a ³J value of ~7.5-8.5 Hz.

    • H-6: This proton is positioned between H-5 and H-7. It will be split by both neighboring protons, appearing as a triplet or, more accurately, a doublet of doublets. Its chemical shift will be intermediate between H-5 and H-7.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and do not couple with other protons. They will appear as a sharp, intense singlet integrating to 3H, typically in the δ 3.9-4.1 ppm range.[3][5]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
-COOH12.5 (broad)s (singlet)-1H
H-77.85d (doublet)³J = 8.01H
H-67.60t (triplet) / dd³J ≈ 8.01H
H-57.15d (doublet)³J = 8.51H
-OCH₃ (H-8)3.95s (singlet)-3H

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide complementary information, revealing the electronic environment of each carbon atom. The chemical shifts are highly sensitive to hybridization and substituent effects.

Signal-by-Signal Rationale:
  • Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is significantly deshielded and is expected in the δ 160-165 ppm range.

  • Isoxazole Carbons (C-3, C-3a, C-7a): Based on data from related benzisoxazoles, these carbons are expected in the heterocyclic/aromatic region.[6][7] C-3, directly attached to the carboxylic acid, will be downfield. The bridgehead carbons, C-3a and C-7a, will have distinct shifts, with C-7a (adjacent to the isoxazole oxygen) typically being more downfield.

  • Aromatic Carbons (C-4, C-5, C-6, C-7):

    • C-4: This carbon is directly attached to the electronegative oxygen of the methoxy group, causing a strong downfield (deshielding) effect. It is predicted to be the most downfield of the benzene ring carbons, around δ 155-160 ppm.

    • C-5, C-6, C-7: These protonated carbons will appear in the typical aromatic region (δ 110-135 ppm). Their relative shifts are governed by the competing electronic effects. C-5 (ortho to -OCH₃) and C-7 (para to -OCH₃) are expected to be more shielded (upfield) than C-6.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a distinct signal in the aliphatic region, typically around δ 55-60 ppm.[5][8]

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Carbon Assignment Predicted Chemical Shift (δ, ppm) Carbon Type
-COOH163.5Quaternary (C=O)
C-3158.0Quaternary (isoxazole)
C-4156.0Quaternary (Ar-O)
C-7a150.0Quaternary (bridgehead)
C-3a122.0Quaternary (bridgehead)
C-6134.0Tertiary (Ar-H)
C-7119.0Tertiary (Ar-H)
C-5108.0Tertiary (Ar-H)
-OCH₃ (C-8)56.5Primary (CH₃)

Structural Verification via 2D NMR Spectroscopy

While 1D NMR provides substantial information, 2D NMR experiments are essential for definitive and unambiguous assignment.

Acquire1D Acquire 1D Spectra (¹H, ¹³C, DEPT-135) AssignProtons Initial ¹H Assignments (Integration, Multiplicity) Acquire1D->AssignProtons AssignCarbons Initial ¹³C Assignments (Chemical Shift, DEPT) Acquire1D->AssignCarbons Acquire2D Acquire 2D Spectra (COSY, HSQC, HMBC) AssignProtons->Acquire2D AssignCarbons->Acquire2D COSY COSY Analysis: Confirm H-5/H-6/H-7 Connectivity Acquire2D->COSY HSQC HSQC Analysis: Correlate C-5/H-5, C-6/H-6, C-7/H-7, C-8/H-8 Acquire2D->HSQC HMBC HMBC Analysis: Confirm Quaternary Carbons & Long-Range Couplings Acquire2D->HMBC COSY->HMBC HSQC->HMBC Final Final, Unambiguous Structure Confirmation HMBC->Final

Caption: Workflow for NMR-based structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A strong cross-peak between H-5/H-6 and H-6/H-7 would definitively confirm their connectivity and validate the AMX spin system assignment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks for C5-H5, C6-H6, C7-H7, and the methoxy C8-H8, confirming the assignment of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the carbon skeleton by revealing 2- and 3-bond correlations between protons and carbons. Key expected correlations include:

    • H-8 (-OCH₃) → C-4: This is a critical correlation that confirms the position of the methoxy group.

    • H-5 → C-4, C-7, C-3a: Confirms the placement of H-5.

    • H-7 → C-5, C-3a, C-7a: Confirms the placement of H-7 and its relation to the fused ring system.

Standard Experimental Protocol

To acquire high-quality NMR data for 4-Methoxybenzo[d]isoxazole-3-carboxylic acid, the following protocol is recommended.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • 1D ¹H Spectrum Acquisition:

    • Tune and shim the probe for optimal magnetic field homogeneity.

    • Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range from -1 to 16 ppm.

  • 1D ¹³C Spectrum Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in a DEPT-135 spectrum.

  • 2D Spectra Acquisition:

    • Acquire standard gradient-selected COSY, HSQC, and HMBC spectra using the instrument's default parameter sets. Adjust acquisition times and the number of increments as needed to achieve desired resolution.

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Perform phase correction and baseline correction on all spectra.

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at δ 39.52 ppm).[9]

    • Integrate the ¹H signals and analyze the multiplicities and coupling constants.

Conclusion

This technical guide presents a detailed, predictive ¹H and ¹³C NMR analysis for 4-Methoxybenzo[d]isoxazole-3-carboxylic acid. By applying fundamental principles of chemical shifts, coupling constants, and substituent effects, we have constructed a reliable spectral framework. The assignments proposed herein, summarized in Tables 1 and 2, provide a strong foundation for the empirical analysis of this molecule. For absolute structural proof, the outlined workflow, particularly the application of 2D NMR techniques like COSY, HSQC, and HMBC, is strongly recommended. This comprehensive approach ensures the highest level of scientific integrity and confidence in the structural characterization of novel heterocyclic compounds.

References

  • Wiley-VCH. (n.d.). Supporting Information.
  • The Royal Society of Chemistry. (2019). Electronic Supplementary Information.
  • Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. Supporting Information.
  • BenchChem. (2025). A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid.
  • Beilstein Journals. (n.d.). Experimental section.
  • Moser, A. (2026). Methoxy groups just stick out. ACD/Labs.
  • Science Arena Publications. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Academia.edu. (n.d.). 13C and 15N NMR Studies of 1,2-Benzisoxazole 2-Oxides, 1,2-Benzisoxazoles and 2-Hydroxyaryl ketoximes.
  • Zhang, Z. et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.
  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids.
  • Toušek, J., Straka, M., Sklenář, V., & Marek, R. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Journal of Physical Chemistry A, 117(3), 661-669.
  • SpectraBase. (n.d.). 2,1-Benzisoxazole - Optional[13C NMR] - Chemical Shifts.
  • Science Arena Publications. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.

Sources

Exploratory

Physicochemical Properties and Lipophilicity of 4-Methoxybenzo[d]isoxazole-3-carboxylic acid: A Technical Guide for Drug Development

Executive Summary The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of antipsychotics, anticonvulsants, and antimicrobial agents. Within this chemical spac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of antipsychotics, anticonvulsants, and antimicrobial agents. Within this chemical space, 4-Methoxybenzo[d]isoxazole-3-carboxylic acid (CAS: 1352396-96-3) serves as a critical, highly functionalized building block[1]. The presence of a carboxylic acid at the 3-position and a methoxy group at the 4-position creates a unique physicochemical profile characterized by high polarity, strong acidity, and complex lipophilic behavior.

This whitepaper provides an in-depth analysis of the physicochemical properties, lipophilicity, and experimental validation protocols for 4-Methoxybenzo[d]isoxazole-3-carboxylic acid, designed to assist medicinal chemists and formulation scientists in optimizing pharmacokinetic (PK) and pharmacodynamic (PD) outcomes.

Structural Analysis & Physicochemical Profiling

The physicochemical behavior of 4-Methoxybenzo[d]isoxazole-3-carboxylic acid is dictated by the interplay between its three structural domains:

  • The Benzo[d]isoxazole Core: A moderately lipophilic, electron-deficient bicyclic heteroaromatic system.

  • The 3-Carboxylic Acid: A highly polar, ionizable group that serves as a strong hydrogen bond donor and acceptor.

  • The 4-Methoxy Group: An electron-donating group (via resonance) and electron-withdrawing group (via induction) that introduces steric bulk adjacent to the carboxylic acid.

Quantitative Physicochemical Data

Because experimental data for highly specific building blocks can be sparse, standard medicinal chemistry principles and consensus data from structurally related analogs—such as 6-nitrobenzo[d]isoxazole-3-carboxylic acid[2] and unsubstituted benzo[d]isoxazole-3-carboxylic acid[3]—are used to establish a highly accurate predictive profile.

PropertyValueSource / Methodology
Chemical Name 4-Methoxybenzo[d]isoxazole-3-carboxylic acidIUPAC Nomenclature
CAS Number 1352396-96-3ChemScene[1]
Molecular Weight 193.16 g/mol Calculated[1]
Molecular Formula C9H7NO4Calculated[1]
pKa (Aqueous) ~1.8 – 2.2Consensus Estimation (Analog-based)
LogP (Neutral Form) ~1.4 – 1.8Consensus Estimation (Analog-based)
LogD (pH 7.4) ~ -1.5 to -2.0Calculated via Ionization State
Polar Surface Area 72.5 ŲTopological Calculation
H-Bond Donors 1Structural Analysis
H-Bond Acceptors 5Structural Analysis
Mechanistic Causality of Acidity (pKa)

The pKa of standard benzoic acid is approximately 4.2. In stark contrast, benzo[d]isoxazole-3-carboxylic acids exhibit unusually strong acidity. For instance, the 6-nitro derivative has a predicted pKa of 1.53[2]. The low pKa of 4-Methoxybenzo[d]isoxazole-3-carboxylic acid (~1.8–2.2) is driven by the adjacent isoxazole ring. The highly electronegative nitrogen and oxygen atoms in the isoxazole ring exert a strong inductive electron-withdrawing effect (-I), which heavily stabilizes the carboxylate anion. The 4-methoxy group slightly moderates this acidity via resonance (+M), but the inductive pull of the core remains the dominant force.

Lipophilicity and Membrane Partitioning Dynamics

Lipophilicity is the most critical parameter in determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For ionizable compounds like 4-Methoxybenzo[d]isoxazole-3-carboxylic acid, we must distinguish between LogP (the partition coefficient of the neutral species) and LogD (the distribution coefficient at a specific pH).

The LogP vs. LogD Paradigm

While the intrinsic lipophilicity (LogP) of the neutral molecule is moderately positive (~1.6), the physiological lipophilicity (LogD at pH 7.4) is highly negative. Because the physiological pH (7.4) is more than 5 units higher than the compound's pKa (~2.0), the Henderson-Hasselbalch equation dictates that the molecule exists >99.99% in its deprotonated, anionic form in the bloodstream.

This massive shift toward the polar carboxylate anion prevents the molecule from passively diffusing through lipophilic lipid bilayers, restricting its use as a central nervous system (CNS) penetrant unless the carboxylic acid is masked (e.g., via esterification or amide coupling) during downstream synthesis.

Partitioning N_org Neutral Form (Octanol Phase) N_aq Neutral Form (Aqueous pH < pKa) N_aq->N_org Partitioning (LogP) A_aq Anionic Form (Aqueous pH 7.4) N_aq->A_aq Ionization (pKa)

Fig 1: Ionization and phase partitioning dynamics of the carboxylic acid.

Experimental Methodologies for Physicochemical Validation

To ensure scientific integrity and trustworthiness, theoretical predictions must be validated through rigorous, self-validating empirical protocols. Below are the gold-standard methodologies for determining the LogD and pKa of 4-Methoxybenzo[d]isoxazole-3-carboxylic acid.

Protocol 1: High-Throughput LC-MS/MS Shake-Flask Method for LogD (pH 7.4)

The shake-flask method remains the industry standard for lipophilicity determination. Coupling this with LC-MS/MS allows for high sensitivity, even when the compound heavily favors the aqueous phase.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir equal volumes of n-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Spiking: Dissolve 4-Methoxybenzo[d]isoxazole-3-carboxylic acid in pure DMSO to generate a 10 mM stock. Spike this stock into the saturated aqueous phase to achieve a final concentration of 10 µM (ensuring DMSO concentration remains < 1% v/v to prevent co-solvent effects).

  • Equilibration: Transfer 500 µL of the spiked aqueous phase and 500 µL of the saturated octanol phase into a tightly sealed glass vial. Shake mechanically at 300 rpm for 60 minutes at a constant temperature of 25°C.

  • Phase Separation: Centrifuge the biphasic mixture at 3,000 x g for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute the octanol fraction in methanol to ensure compatibility with the mobile phase. Analyze both samples using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing: Calculate the LogD using the formula: LogD = Log10(Peak Area_octanol / Peak Area_aqueous).

Workflow Step1 1. Buffer/Octanol Prep (pH 7.4) Step2 2. Compound Spiking (10 µM) Step1->Step2 Step3 3. Equilibration (60 min, 25°C) Step2->Step3 Step4 4. Phase Separation (Centrifugation) Step3->Step4 Step5 5. LC-MS/MS Analysis Step4->Step5

Fig 2: Step-by-step experimental workflow for LC-MS/MS LogD determination.

Protocol 2: Potentiometric Titration for pKa Determination

Due to the low pKa of the compound, standard UV-metric titrations may be obscured by the lack of a strong chromophoric shift. Potentiometric titration with co-solvent extrapolation is required.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2 mg of the compound in 10 mL of a 20% methanol/water co-solvent mixture. Add 0.15 M KCl to the solution to maintain a constant ionic strength, which is critical for stabilizing the activity coefficients of the ions.

  • Titration: Submerge a calibrated pH electrode into the solution. Under a steady stream of nitrogen gas (to prevent atmospheric CO2 absorption), titrate the solution with standardized 0.1 M KOH using an automated titrator at 25°C.

  • Data Analysis: Plot the pH against the volume of titrant added. Utilize the second derivative of the titration curve to pinpoint the exact inflection point representing the apparent pKa (psKa).

  • Yasuda-Shedlovsky Extrapolation: Repeat the titration at 30% and 40% methanol concentrations. Plot the apparent pKa values against the dielectric constant of the mixtures and extrapolate to 0% co-solvent to determine the true aqueous pKa.

Conclusion

4-Methoxybenzo[d]isoxazole-3-carboxylic acid is a highly specialized building block characterized by a strongly acidic carboxylic acid and a heavily skewed physiological partition coefficient. While its native form is highly polar and membrane-impermeable at pH 7.4, its utility shines when the carboxylic acid is utilized as a handle for amide coupling or esterification. Understanding the distinct gap between its LogP and LogD is paramount for medicinal chemists aiming to integrate this scaffold into orally bioavailable or CNS-active drug candidates.

References

  • LookChem. "6-Nitro-1,2-benzoxazole-3-carboxylic acid Chemical Properties". LookChem. Available at:[Link][2]

Sources

Foundational

An In-depth Technical Guide to Elucidating the Binding Affinity of 4-Methoxybenzo[d]isoxazole-3-carboxylic acid to Target Receptor Proteins

Introduction The benzo[d]isoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets. This versatili...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The benzo[d]isoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets. This versatility has led to the development of numerous derivatives with significant therapeutic potential, spanning oncology, inflammation, and neurology. Within this promising class of compounds, 4-Methoxybenzo[d]isoxazole-3-carboxylic acid represents a molecule of considerable interest. Its structural features suggest the potential for specific and high-affinity interactions with various receptor proteins, making it a compelling candidate for drug discovery and development programs.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the binding affinity of 4-Methoxybenzo[d]isoxazole-3-carboxylic acid to its potential target receptors. Moving beyond a simple recitation of protocols, this document delves into the strategic considerations and scientific rationale that underpin a robust and insightful binding characterization campaign. We will explore a selection of high-priority potential target receptors, detail the gold-standard biophysical techniques for quantifying binding affinity, and provide actionable, step-by-step protocols. The overarching goal is to equip researchers with the knowledge and methodologies to generate high-quality, reproducible data that can confidently guide further drug development efforts.

Potential Target Receptor Proteins for 4-Methoxybenzo[d]isoxazole-3-carboxylic acid

Based on the extensive biological activities reported for the broader class of benzoisoxazole derivatives, several key receptor proteins emerge as high-priority targets for 4-Methoxybenzo[d]isoxazole-3-carboxylic acid. The following sections will explore the rationale for investigating these targets and the potential therapeutic implications of such interactions.

Heat Shock Protein 90 (Hsp90)

Hsp90 is a molecular chaperone that plays a critical role in the conformational maturation and stability of a wide range of "client" proteins, many of which are implicated in cancer cell proliferation, survival, and angiogenesis.[1][2] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[3] Several studies have identified isoxazole-containing compounds as potent Hsp90 inhibitors, suggesting that 4-Methoxybenzo[d]isoxazole-3-carboxylic acid may also bind to this chaperone.[4][5][6]

The inhibition of Hsp90 disrupts multiple signaling pathways crucial for cancer cell survival. A simplified representation of the Hsp90-dependent signaling network is depicted below.

Hsp90_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) Growth Factors->Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) Hsp90 Hsp90 Receptor Tyrosine Kinases (e.g., VEGFR, EGFR)->Hsp90 Client Protein PI3K/Akt Pathway PI3K/Akt Pathway Hsp90->PI3K/Akt Pathway Stabilizes RAF/MEK/ERK Pathway RAF/MEK/ERK Pathway Hsp90->RAF/MEK/ERK Pathway Stabilizes Apoptosis Apoptosis PI3K/Akt Pathway->Apoptosis Inhibits Cell Proliferation Cell Proliferation RAF/MEK/ERK Pathway->Cell Proliferation Angiogenesis Angiogenesis RAF/MEK/ERK Pathway->Angiogenesis 4-Methoxybenzo[d]isoxazole-3-carboxylic acid 4-Methoxybenzo[d]isoxazole-3-carboxylic acid 4-Methoxybenzo[d]isoxazole-3-carboxylic acid->Hsp90 Inhibits

Caption: Hsp90 inhibition by 4-Methoxybenzo[d]isoxazole-3-carboxylic acid.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF-A.[7][8] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, as tumors require the formation of new blood vessels to grow and metastasize.[9][10] The discovery of isoxazole derivatives as VEGFR-2 inhibitors highlights the potential for 4-Methoxybenzo[d]isoxazole-3-carboxylic acid to target this critical pathway.[11][12]

The binding of VEGF-A to VEGFR-2 triggers a cascade of intracellular signaling events that promote endothelial cell proliferation, migration, and survival.

VEGFR2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K MAPK MAPK PLCγ->MAPK Akt Akt PI3K->Akt Endothelial Cell Survival Endothelial Cell Survival Akt->Endothelial Cell Survival Endothelial Cell Proliferation Endothelial Cell Proliferation MAPK->Endothelial Cell Proliferation Endothelial Cell Migration Endothelial Cell Migration MAPK->Endothelial Cell Migration 4-Methoxybenzo[d]isoxazole-3-carboxylic acid 4-Methoxybenzo[d]isoxazole-3-carboxylic acid 4-Methoxybenzo[d]isoxazole-3-carboxylic acid->VEGFR-2 Inhibits

Caption: VEGFR-2 signaling cascade and its inhibition.

D-amino acid oxidase (DAAO)

DAAO is a flavoenzyme that degrades D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain.[13][14] By inhibiting DAAO, the levels of D-serine can be increased, leading to enhanced NMDA receptor activity. This mechanism holds therapeutic promise for neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia.[15][16] A patent application has specifically claimed benzo[d]isoxazole-3-carboxylic acid derivatives as DAAO inhibitors, making this a highly relevant target for our compound of interest.[17]

DAAO plays a key role in modulating glutamatergic neurotransmission through its regulation of D-serine levels.

DAAO_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamate Glutamate NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor D-Serine D-Serine D-Serine->NMDA Receptor Co-agonist DAAO DAAO D-Serine->DAAO Degradation Neuronal Signaling Neuronal Signaling NMDA Receptor->Neuronal Signaling 4-Methoxybenzo[d]isoxazole-3-carboxylic acid 4-Methoxybenzo[d]isoxazole-3-carboxylic acid 4-Methoxybenzo[d]isoxazole-3-carboxylic acid->DAAO Inhibits

Caption: DAAO's role in modulating NMDA receptor activity.

5-lipoxygenase-activating protein (FLAP)

FLAP is a key protein in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators.[18] By binding to FLAP, inhibitors can prevent the synthesis of leukotrienes and thereby exert anti-inflammatory effects. This makes FLAP an attractive target for the treatment of inflammatory diseases such as asthma and allergic rhinitis.[19] A study has reported that 4,5-diarylisoxazol-3-carboxylic acids are potent inhibitors of leukotriene biosynthesis, likely through targeting FLAP, suggesting a potential anti-inflammatory role for 4-Methoxybenzo[d]isoxazole-3-carboxylic acid.[20]

FLAP is an essential component of the cellular machinery that produces leukotrienes from arachidonic acid.

FLAP_Pathway Arachidonic Acid Arachidonic Acid 5-LO 5-LO Arachidonic Acid->5-LO 5-Lipoxygenase (5-LO) 5-Lipoxygenase (5-LO) FLAP FLAP Leukotrienes Leukotrienes FLAP->Leukotrienes Enables Synthesis Inflammation Inflammation Leukotrienes->Inflammation 4-Methoxybenzo[d]isoxazole-3-carboxylic acid 4-Methoxybenzo[d]isoxazole-3-carboxylic acid 4-Methoxybenzo[d]isoxazole-3-carboxylic acid->FLAP Inhibits 5-LO->FLAP Interacts with

Caption: The role of FLAP in the inflammatory leukotriene pathway.

Experimental Determination of Binding Affinity

The quantitative characterization of the interaction between a small molecule and its target protein is fundamental to drug discovery. The equilibrium dissociation constant (KD) is the primary metric used to define binding affinity, with a lower KD value indicating a stronger interaction.[1] This section details two gold-standard, label-free techniques for measuring the binding affinity of 4-Methoxybenzo[d]isoxazole-3-carboxylic acid to its putative target receptors: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Experimental Workflow

A generalized workflow for assessing the binding affinity of a small molecule to a target protein is outlined below.

Binding_Affinity_Workflow Protein Expression and Purification Protein Expression and Purification Assay Development and Optimization Assay Development and Optimization Protein Expression and Purification->Assay Development and Optimization Compound Synthesis and QC Compound Synthesis and QC Compound Synthesis and QC->Assay Development and Optimization Binding Affinity Measurement (SPR or ITC) Binding Affinity Measurement (SPR or ITC) Assay Development and Optimization->Binding Affinity Measurement (SPR or ITC) Data Analysis and Interpretation Data Analysis and Interpretation Binding Affinity Measurement (SPR or ITC)->Data Analysis and Interpretation Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Data Analysis and Interpretation->Structure-Activity Relationship (SAR) Studies

Caption: A typical workflow for determining binding affinity.

Surface Plasmon Resonance (SPR)

SPR is a powerful optical technique for monitoring biomolecular interactions in real-time.[21][22] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for the determination of both the kinetics (kon and koff) and the affinity (KD) of the interaction.

  • Immobilization of the Target Protein:

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified target protein (e.g., Hsp90, VEGFR-2) at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to achieve the desired immobilization level (typically 2000-4000 RU).

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.[23]

    • A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of 4-Methoxybenzo[d]isoxazole-3-carboxylic acid in a suitable running buffer (e.g., HBS-EP+). The concentration range should ideally span from 0.1x to 10x the expected KD.

    • Inject the compound solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer.

    • Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[24][25] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[26][27]

  • Sample Preparation:

    • Dialyze both the target protein and 4-Methoxybenzo[d]isoxazole-3-carboxylic acid into the same buffer to minimize heats of dilution. A common buffer is 50 mM phosphate, 150 mM NaCl, pH 7.4. If the compound is dissolved in DMSO, ensure the final DMSO concentration is identical in both the protein solution and the compound solution.[24]

    • Degas both solutions immediately before the experiment to prevent air bubbles.

    • Determine the accurate concentrations of the protein and the compound.

  • ITC Experiment:

    • Fill the sample cell (typically ~200 µL) with the target protein solution (e.g., 10-50 µM).

    • Fill the injection syringe (typically ~40 µL) with the 4-Methoxybenzo[d]isoxazole-3-carboxylic acid solution (typically 10-20 fold higher concentration than the protein).

    • Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of the two binding partners.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH. The binding entropy (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKA, where KA = 1/KD).

Data Presentation and Interpretation

Quantitative data from binding affinity experiments should be organized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Summary of Binding Affinity Data for 4-Methoxybenzo[d]isoxazole-3-carboxylic acid
Target ProteinMethodKD (nM)kon (M-1s-1)koff (s-1)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
Hsp90 SPR[Insert Value][Insert Value][Insert Value]N/AN/AN/A
ITC[Insert Value]N/AN/A[Insert Value][Insert Value][Insert Value]
VEGFR-2 SPR[Insert Value][Insert-Value][Insert Value]N/AN/AN/A
ITC[Insert Value]N/AN/A[Insert Value][Insert Value][Insert Value]
DAAO SPR[Insert Value][Insert Value][Insert Value]N/AN/AN/A
ITC[Insert Value]N/AN/A[Insert Value][Insert Value][Insert Value]
FLAP SPR[Insert Value][Insert Value][Insert Value]N/AN/AN/A
ITC[Insert Value]N/AN/A[Insert Value][Insert Value][Insert Value]

N/A: Not Applicable

Conclusion

This technical guide has provided a comprehensive roadmap for the characterization of the binding affinity of 4-Methoxybenzo[d]isoxazole-3-carboxylic acid to a panel of high-priority target receptor proteins. By understanding the scientific rationale behind target selection and employing rigorous biophysical techniques such as SPR and ITC, researchers can generate high-quality data that is essential for advancing this promising compound through the drug discovery pipeline. The detailed protocols and data presentation formats provided herein are designed to ensure experimental robustness and facilitate clear communication of findings. A thorough investigation of the binding profile of 4-Methoxybenzo[d]isoxazole-3-carboxylic acid will not only elucidate its mechanism of action but also pave the way for the rational design of next-generation therapeutics with enhanced potency and selectivity.

References

  • Signal Transduction by Vascular Endothelial Growth Factor Receptors. PMC - NIH. [Link]

  • The Molecular Basis of VEGFR-1 Signal Transduction Pathways in Primary Human Monocytes. Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals. [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. [Link]

  • Targeting the Molecular Chaperone Heat Shock Protein 90 Provides a Multifaceted Effect on Diverse Cell Signaling Pathways of Cancer Cells. AACR Journals. [Link]

  • Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. PMC - NIH. [Link]

  • The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease. MDPI. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers. [Link]

  • What are DAAO inhibitors and how do they work? - Patsnap Synapse. Patsnap. [Link]

  • Hsp90 - Wikipedia. Wikipedia. [Link]

  • Mechanisms of Hsp90 regulation. Biochemical Journal - Portland Press. [Link]

  • Integration of signalling pathways in the control of Hsp90 expression... - ResearchGate. ResearchGate. [Link]

  • Biochemical Properties of Human D-amino Acid Oxidase Variants and Their Potential Significance in Pathologies. Frontiers. [Link]

  • Activity of D-amino acid oxidase is widespread in the human central nervous system. PMC - NIH. [Link]

  • d-Amino Acids and pLG72 in Alzheimer's Disease and Schizophrenia. MDPI. [Link]

  • Watching the inflammation process in real time. ScienceDaily. [Link]

  • The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia. Nature. [Link]

  • Surface Plasmon Resonance to Study Biomolecular Interactions Using a Sensor Chip. JoVE. [Link]

  • Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). Bio-protocol. [Link]

  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

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  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. PubMed. [Link]

  • Characterization of molecular interactions using isothermal titration calorimetry. PubMed. [Link]

  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. MDPI. [Link]

  • Targeting Programmed Cell Death in Flap Ischemia/Reperfusion Injury. MDPI. [Link]

  • Overview of the proposed impact of FLAP antagonists on cellular LM... - ResearchGate. ResearchGate. [Link]

  • RU2384574C2 - BENZO[d] ISOXAZOLE-3 DAAO INHIBITORS - Google Patents.
  • Empagliflozin promotes skin flap survival by activating AMPK signaling pathway. PubMed. [Link]

  • Major signaling pathways regulating multiple types of PCD in flap... - ResearchGate. ResearchGate. [Link]

  • Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. Nature. [Link]

  • Macrocycles that inhibit the binding between heat shock protein 90 and TPR-containing proteins. PMC - NIH. [Link]

  • In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. MDPI. [Link]

  • Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. PubMed. [Link]

  • Investigation of Cellular Response to the HSP90 Inhibition in Human Cells Through Thermal Proteome Profiling. PMC - NIH. [Link]

  • Design, synthesis and pharmacological evaluation of 4,5-diarylisoxazols bearing amino acid residues within the 3-amido motif as potent heat shock protein 90 (Hsp90) inhibitors. ResearchGate. [Link]

  • 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP). PubMed. [Link]

  • 4,5-diarylisoxazole Hsp90 chaperone inhibitors: potential therapeutic agents for the treatment of cancer. PubMed. [Link]

  • Increasing the Binding Affinity of VEGFR-2 Inhibitors by Extending their Hydrophobic Interaction with the Active Site: Design, Synthesis and Biological Evaluation of 1-Substituted-4-(4-methoxybenzyl)phthalazine Derivatives. ResearchGate. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Semantic Scholar. [Link]

  • University of Dundee Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for th. University of Dundee. [Link]

  • Unleashing Nature's potential: a computational approach to discovering novel VEGFR-2 inhibitors from African natural compound using virtual screening, ADMET analysis, molecular dynamics, and MMPBSA calculations. PMC - NIH. [Link]

  • Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db. PubMed. [Link]

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-Methoxybenzo[d]isoxazole-3-carboxylic acid

An Application Note and Step-by-Step Synthesis Protocol for 4-Methoxybenzo[d]isoxazole-3-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed, researc...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Synthesis Protocol for 4-Methoxybenzo[d]isoxazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, research-grade protocol for the synthesis of 4-Methoxybenzo[d]isoxazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The proposed synthetic route is a multi-step process commencing from the readily available starting material, 2-hydroxy-6-methoxyacetophenone. The protocol is designed to be robust and reproducible, with explanations for the choice of reagents and reaction conditions to guide the researcher. This application note includes a comprehensive, step-by-step experimental procedure, a summary of quantitative data, key practical considerations, and diagrams to illustrate the synthetic workflow.

Introduction

The benzo[d]isoxazole scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds and approved pharmaceuticals. The incorporation of a carboxylic acid moiety at the 3-position and a methoxy group at the 4-position can significantly influence the molecule's physicochemical properties, such as its acidity, lipophilicity, and ability to engage in specific receptor-ligand interactions. As such, 4-Methoxybenzo[d]isoxazole-3-carboxylic acid represents a valuable building block for the synthesis of novel therapeutic agents. This protocol outlines a plausible and chemically sound synthetic strategy to access this target molecule.

Proposed Synthetic Pathway

The synthesis of 4-Methoxybenzo[d]isoxazole-3-carboxylic acid is proposed to proceed via a four-step sequence. The overall workflow is depicted below.

Synthetic Pathway A 2-Hydroxy-6-methoxyacetophenone B Ethyl 2-(2-hydroxy-6-methoxyphenyl)-2-oxoacetate A->B  Step 1:  Claisen Condensation   C Ethyl 4,5,6,7-tetrahydro-4-methoxybenzo[d]isoxazole-3-carboxylate B->C  Step 2:  Cyclization with  Hydroxylamine   D Ethyl 4-Methoxybenzo[d]isoxazole-3-carboxylate C->D  Step 3:  Aromatization   E 4-Methoxybenzo[d]isoxazole-3-carboxylic acid D->E  Step 4:  Ester Hydrolysis  

Caption: Proposed four-step synthesis of 4-Methoxybenzo[d]isoxazole-3-carboxylic acid.

Detailed Step-by-Step Synthesis Protocol

PART 1: Synthesis of Ethyl 2-(2-hydroxy-6-methoxyphenyl)-2-oxoacetate

This initial step involves a Claisen condensation of 2-hydroxy-6-methoxyacetophenone with diethyl carbonate to form the corresponding β-keto ester. The use of a strong base, such as sodium hydride, is crucial for the deprotonation of the acetophenone to initiate the condensation.

Materials:

  • 2-hydroxy-6-methoxyacetophenone

  • Diethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), add sodium hydride (2.0 eq) cautiously to anhydrous THF.

  • Add 2-hydroxy-6-methoxyacetophenone (1.0 eq) dissolved in anhydrous THF dropwise to the stirred suspension of sodium hydride at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then add diethyl carbonate (3.0 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with 1 M hydrochloric acid until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Ethyl 2-(2-hydroxy-6-methoxyphenyl)-2-oxoacetate.

PART 2: Synthesis of Ethyl 4,5,6,7-tetrahydro-4-methoxybenzo[d]isoxazole-3-carboxylate

The synthesized β-keto ester undergoes cyclization with hydroxylamine hydrochloride to form the dihydrobenzisoxazole ring system. This reaction is typically carried out in a protic solvent like ethanol.

Materials:

  • Ethyl 2-(2-hydroxy-6-methoxyphenyl)-2-oxoacetate

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve Ethyl 2-(2-hydroxy-6-methoxyphenyl)-2-oxoacetate (1.0 eq) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water to the flask.

  • Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography or recrystallization to obtain Ethyl 4,5,6,7-tetrahydro-4-methoxybenzo[d]isoxazole-3-carboxylate.

PART 3: Aromatization to Ethyl 4-Methoxybenzo[d]isoxazole-3-carboxylate

Aromatization of the dihydrobenzisoxazole ring can be achieved through oxidative dehydrogenation. A mild and efficient method involves using molecular iodine as a catalyst and molecular oxygen as the terminal oxidant.[1][2]

Materials:

  • Ethyl 4,5,6,7-tetrahydro-4-methoxybenzo[d]isoxazole-3-carboxylate

  • Iodine (catalytic amount, e.g., 10 mol%)

  • Toluene or xylene

  • Oxygen (balloon)

Procedure:

  • To a solution of Ethyl 4,5,6,7-tetrahydro-4-methoxybenzo[d]isoxazole-3-carboxylate (1.0 eq) in toluene, add a catalytic amount of iodine.

  • Fit the flask with a reflux condenser and an oxygen-filled balloon.

  • Heat the reaction mixture to reflux for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield Ethyl 4-Methoxybenzo[d]isoxazole-3-carboxylate.

PART 4: Hydrolysis to 4-Methoxybenzo[d]isoxazole-3-carboxylic acid

The final step is the saponification of the ethyl ester to the desired carboxylic acid using a base, followed by acidification.

Materials:

  • Ethyl 4-Methoxybenzo[d]isoxazole-3-carboxylate

  • Lithium hydroxide or Sodium hydroxide

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve Ethyl 4-Methoxybenzo[d]isoxazole-3-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) to the solution and stir at room temperature for 2-4 hours. Monitor the hydrolysis by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the aqueous residue to 0 °C and acidify with 1 M hydrochloric acid until a precipitate forms.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 4-Methoxybenzo[d]isoxazole-3-carboxylic acid.

Quantitative Data Summary

StepStarting MaterialKey ReagentsMolar Ratio (eq)SolventTemp. (°C)Time (h)Expected Yield (%)
12-hydroxy-6-methoxyacetophenoneNaH, Diethyl carbonate1.0 : 2.0 : 3.0THFReflux4-660-70
2Ethyl 2-(2-hydroxy-6-methoxyphenyl)-2-oxoacetateNH₂OH·HCl, NaOAc1.0 : 1.2 : 1.5Ethanol/WaterReflux3-570-80
3Ethyl 4,5,6,7-tetrahydro-4-methoxybenzo[d]isoxazole-3-carboxylateI₂ (cat.), O₂1.0 : 0.1 : excessTolueneReflux12-2450-60
4Ethyl 4-Methoxybenzo[d]isoxazole-3-carboxylateLiOH1.0 : 2.0THF/WaterRT2-485-95

Key Considerations and Troubleshooting

  • Moisture Sensitivity: The Claisen condensation in Step 1 utilizes sodium hydride, which is highly reactive with water. Ensure all glassware is flame-dried and solvents are anhydrous to prevent quenching of the base and to maximize yield.

  • Reaction Monitoring: TLC is essential for monitoring the progress of each step to determine the reaction endpoint and to check for the formation of side products.

  • Purification: Column chromatography is recommended for the purification of intermediates. The choice of eluent system should be optimized based on TLC analysis.

  • Aromatization: The aromatization step can sometimes be sluggish. If the reaction stalls, the addition of a fresh portion of the catalyst or increasing the reaction temperature (by switching to a higher boiling solvent like xylene) may be beneficial. Ensure a continuous supply of oxygen.

  • Final Product Purity: The purity of the final carboxylic acid can be enhanced by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Conclusion

This application note provides a comprehensive and plausible synthetic protocol for 4-Methoxybenzo[d]isoxazole-3-carboxylic acid. By following these detailed steps and considering the key practical points, researchers in organic and medicinal chemistry should be able to successfully synthesize this valuable heterocyclic building block for further investigation and application in drug discovery programs.

References

  • Kalkote, U. R., et al. (n.d.). A New Method for the Preparation of 1,2-Benzisoxazole-3-carboxaldehyde.
  • Chen, C. Y., Andreani, T., & Li, H. (2011). A divergent and regioselective synthesis of either 3-substituted benzisoxazoles or 2-substituted benzoxazoles from readily accessible ortho-hydroxyaryl N-H ketimines. Organic letters, 13(23), 6300–6303.
  • Icke, R. N., et al. (n.d.). Benzaldehyde, m-methoxy. Organic Syntheses Procedure.
  • (2020). Iodine-catalyzed convergent aerobic dehydro-aromatization toward benzazoles and benzazines. PMC.
  • (n.d.). c9ob01452g1.pdf. The Royal Society of Chemistry.
  • (n.d.). Iodine-catalyzed convergent aerobic dehydro-aromatization toward benzazoles and benzazines. RSC Publishing.
  • (n.d.).
  • (2003, April 29). Aromatization of Hantzsch 1,4‐Dihydropyridines with [Hydroxy(tosyloxy)iodo]benzene. Semantic Scholar.
  • (n.d.). SODIUM SACCHARIN AS AN EFFICIENT AND REUSABLE CATALYST FOR THE SYNTHESIS OF 4-ARYLIDENE-3-METHYLISOXAZOL-5(4H)
  • Mosallanezhad, A., & Kiyani, H. (2018). KI-Mediated Three-component Reaction of Hydroxylamine Hydrochloride with Aryl/Heteroaryl Aldehydes and Two β-Oxoesters. Orbital: The Electronic Journal of Chemistry, 10(2).
  • Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Advanced Journal of Chemistry-Section A, 6(2), 188-197.
  • (2026, January 9).
  • (2024, December 4). Cyclization with hydroxylamine hydrochloride: Significance and symbolism. Metaphor.systems.
  • (2023, April 4). Synthesis and biological evaluation of flavonoid-based IP6K2 inhibitors. Semantic Scholar.
  • (n.d.). Technical Support Center: Synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)
  • (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. University of Sheffield.
  • (n.d.). 4-hydroxy-3-methoxy benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Publishing.
  • (n.d.). Process for the preparation of 1,2-benzisoxazole-3-acetic acid.
  • (n.d.). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Semantic Scholar.
  • (n.d.). 4-hydroxy-3-methoxy benzaldehyde. Sigma-Aldrich.
  • (n.d.). Structural Elucidation, Synthesis, Characterization and Hirshfeld Surface Analysis of ethyl 2-(2-bromophenoxy)
  • (2026, March 4).
  • (2023, June 8).

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Application

Application Note: Amide Coupling Strategies for 4-Methoxybenzo[d]isoxazole-3-carboxylic Acid

Executive Summary The synthesis of complex amides from 4-Methoxybenzo[d]isoxazole-3-carboxylic acid (CAS: 1352396-96-3)[1] presents a unique synthetic challenge. As a valuable bioisostere and building block in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex amides from 4-Methoxybenzo[d]isoxazole-3-carboxylic acid (CAS: 1352396-96-3)[1] presents a unique synthetic challenge. As a valuable bioisostere and building block in medicinal chemistry, the benzo[d]isoxazole core is highly sought after for drug development. However, the presence of a methoxy group at the C4 position creates extreme peri-like steric hindrance adjacent to the C3-carboxylic acid. This steric shielding blocks the standard nucleophilic approach trajectory (Bürgi-Dunitz angle) of incoming amines, rendering traditional coupling reagents (e.g., DCC, EDC/HOBt) inefficient.

This application note provides expertly validated, causality-driven protocols for achieving high-yielding amide couplings with this hindered substrate. We detail two distinct methodologies: a HATU-mediated protocol optimized for discovery-scale library synthesis, and a T3P-mediated protocol designed for process chemistry and scale-up.

Substrate Profiling & Mechanistic Rationale

The Steric and Electronic Challenge

In 4-methoxybenzo[d]isoxazole-3-carboxylic acid, the proximity of the C4-methoxy oxygen to the C3-carbonyl carbon restricts the conformational freedom of the activated ester intermediate. Furthermore, the benzo[d]isoxazole ring contains a relatively labile N–O bond that can be sensitive to harsh conditions, such as strong bases or prolonged heating, which may trigger ring-opening or decarboxylation. Therefore, activation must be highly efficient and occur under mild conditions.

Reagent Selection: Causality and Mechanism

To overcome the steric bulk, the activation of the carboxylic acid must generate an intermediate that actively recruits the amine nucleophile.

  • HATU (Discovery Scale): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the premier choice for sterically demanding couplings[2]. The superior kinetics of HATU are driven by the "7-aza effect" (anchimeric assistance)[3]. When the acid is activated as an OAt-ester (derived from HOAt), the pyridine nitrogen of the azabenzotriazole ring forms a 7-membered hydrogen-bonded cyclic transition state with the incoming amine[2]. This pre-organization accelerates aminolysis dramatically, bypassing the steric blockade imposed by the C4-methoxy group[3].

  • T3P (Process Scale): Propylphosphonic anhydride (T3P) is a cyclic anhydride that activates the carboxylic acid to form a highly electrophilic mixed phosphonic anhydride[4]. While lacking the anchimeric assistance of HATU, T3P is exceptionally reactive, non-explosive (unlike HOBt/HOAt derivatives), and generates completely water-soluble byproducts[5]. It is the reagent of choice for scaling up hindered amidation reactions where toxicity and purification are primary concerns[5].

HATU_Mechanism A Sterically Hindered Acid (4-MeO-benzoisoxazole-3-COOH) B Deprotonation (DIPEA) A->B C O-Acyl(tetramethyl)isouronium Intermediate B->C HATU D HOAt Active Ester (OAt-Ester) C->D - Tetramethylurea E Amine Attack (7-Aza Anchimeric Assistance) D->E R-NH2 F Amide Product E->F - HOAt

Mechanistic pathway of HATU activation and the 7-aza neighboring group effect.

Reagent Selection Matrix

The following table summarizes the quantitative and qualitative data for selecting the appropriate coupling conditions for 4-methoxybenzo[d]isoxazole-3-carboxylic acid based on project phase.

Coupling ReagentActive IntermediateReaction Rate (Hindered)Scalability / SafetyByproduct Removal
HATU OAt-EsterVery Fast (< 4 h)Low (Allergenic, Costly)Aqueous wash (TMU is water-soluble)
T3P (50% in EtOAc) Mixed Phosphonic AnhydrideFast (4 - 12 h)High (Low toxicity)Aqueous wash (Water-soluble salts)
EDC / HOBt OBt-EsterSlow (> 24 h)MediumAqueous wash
Oxalyl Chloride Acyl ChlorideVery Fast (< 2 h)HighRequires strict anhydrous conditions

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery & Library Synthesis)

This protocol is optimized for milligram-to-gram scale synthesis where maximum conversion of the hindered acid is the priority.

Reagents:

  • 4-Methoxybenzo[d]isoxazole-3-carboxylic acid (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (0.1 - 0.2 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve 4-methoxybenzo[d]isoxazole-3-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise at room temperature. The solution will typically turn yellow, indicating the formation of the OAt-active ester. Crucial Insight: Allow this mixture to stir for 15–20 minutes prior to amine addition to ensure complete activation of the sterically hindered carboxylate.

  • Amine Addition: Add the amine (1.1 equiv) either neat or as a solution in DMF. If the amine is a hydrochloride salt, increase the total DIPEA to 3.5 equiv to ensure the amine is free-based in situ.

  • Reaction: Stir the reaction mixture at room temperature for 2 to 6 hours. Monitor completion via LC-MS.

  • Workup: Dilute the reaction with Ethyl Acetate (EtOAc) and quench with saturated aqueous NaHCO₃. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl (if the product is not basic), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue via silica gel flash chromatography.

Protocol B: T3P-Mediated Coupling (Process & Scale-Up)

This protocol utilizes T3P to avoid the explosive hazards of benzotriazole derivatives and to streamline purification on a multi-gram to kilogram scale.[5]

Reagents:

  • 4-Methoxybenzo[d]isoxazole-3-carboxylic acid (1.0 equiv)

  • Amine (1.05 equiv)

  • T3P (50% solution in EtOAc or DMF) (1.5 equiv)

  • N-Methylmorpholine (NMM) or Pyridine (3.0 equiv)

  • Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Suspend the carboxylic acid (1.0 equiv) and the amine (1.05 equiv) in EtOAc under an inert atmosphere.

  • Base Addition: Add NMM (3.0 equiv) to the suspension. Crucial Insight: NMM is preferred over DIPEA for T3P couplings as it acts as a superior nucleophilic catalyst for the formation of the phosphonic anhydride intermediate without causing degradation of the isoxazole ring.

  • T3P Addition: Cool the mixture to 0–5 °C. Add the T3P solution (1.5 equiv) dropwise over 30 minutes to control the mild exotherm.

  • Reaction: Warm the mixture to room temperature and stir for 12–18 hours. For exceptionally deactivated amines, mild heating (40 °C) may be required.

  • Workup: The major advantage of T3P is its water-soluble byproducts[4]. Add water directly to the reaction mixture and stir vigorously for 15 minutes. Separate the layers. Wash the organic phase with saturated aqueous NaHCO₃, followed by brine.

  • Isolation: Concentrate the organic layer. The product often crystallizes directly from the crude mixture upon addition of an anti-solvent (e.g., heptane), bypassing the need for chromatography.

Workflow Step1 1. Reagent Preparation Dry Solvent + Inert Atmosphere Step2 2. Pre-Activation Acid + Base + Coupling Agent (15-30 min) Step1->Step2 Step3 3. Amine Addition Dropwise addition at 0°C to RT Step2->Step3 Step4 4. Reaction Monitoring LC-MS / TLC (2-18 hours) Step3->Step4 Step5 5. Aqueous Workup Wash with NaHCO3, Water, Brine Step4->Step5 Step6 6. Purification Crystallization or Chromatography Step5->Step6

Standard experimental workflow for the amidation of hindered carboxylic acids.

Troubleshooting & Optimization

  • Incomplete Conversion (Stalled Reaction): If LC-MS shows unreacted active ester, the amine may be too sterically hindered or electronically deactivated (e.g., an aniline). Solution: Switch the solvent to DMAc, add a catalytic amount of DMAP (0.1 equiv), and elevate the temperature to 40–50 °C.

  • Degradation of the Benzo[d]isoxazole Core: The N–O bond can cleave under strongly basic conditions. Solution: Strictly avoid inorganic bases (NaOH, KOH) and do not exceed 3 equivalents of organic base. Ensure the reaction is not heated above 60 °C.

  • Guanidinylation Side-Reaction (HATU only): If the amine attacks the uronium carbon of HATU instead of the active ester, a stable guanidine byproduct forms. Solution: Ensure the 15-minute pre-activation step is strictly followed before the amine is introduced. Alternatively, switch to T3P.

References

  • Title: 1352396-96-3 | 4-Methoxybenzo[d]isoxazole-3-carboxylic acid Source: ChemScene URL
  • Source: PeptideChemistry.
  • Title: HATU - Wikipedia Source: Wikipedia URL
  • Source: Organic Process Research & Development (ACS Publications)
  • Title: Overview of Peptide Coupling Reagents Source: ChemPep URL

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Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 4-Methoxybenzo[d]isoxazole-3-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific mechanistic and practical challenges associated with synthesizi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific mechanistic and practical challenges associated with synthesizing 4-Methoxybenzo[d]isoxazole-3-carboxylic acid .

This compound is a highly valuable building block in drug discovery, particularly for synthesizing HIF-1α inhibitors and RBP4 antagonists. However, its synthesis is notoriously sensitive to reaction conditions, often suffering from low yields due to incomplete cyclization or thermal decarboxylation.

Below is the field-proven, self-validating synthetic workflow, followed by quantitative optimization data and an advanced troubleshooting FAQ.

I. Mechanistic Overview & Synthetic Workflow

The most robust route to 4-Methoxybenzo[d]isoxazole-3-carboxylic acid relies on a four-step sequence starting from 2-fluoro-6-methoxybenzoic acid. This pathway leverages an intramolecular Nucleophilic Aromatic Substitution (S_NAr) for the critical ring-closure step, which is highly favored by the presence of the ortho-fluorine atom [1].

SynthesisWorkflow A 1. 2-Fluoro-6-methoxybenzoic acid (Starting Material) B 2. Methyl 2-fluoro-6-methoxybenzoate (Esterification) A->B MeOH, H2SO4 Reflux, 12h C 3. Ethyl 3-(2-fluoro-6-methoxyphenyl)-3-oxopropanoate (Claisen Condensation) B->C EtOAc, NaH THF, 0°C to RT D 4. Ethyl 4-methoxybenzo[d]isoxazole-3-carboxylate (Oximation & SNAr Cyclization) C->D NH2OH·HCl, Cs2CO3 DMF, 90°C, 6h E 5. 4-Methoxybenzo[d]isoxazole-3-carboxylic acid (Hydrolysis to Target) D->E 1. LiOH, THF/H2O, RT 2. HCl (pH 2), 0°C

Fig 1. Four-step synthetic workflow for 4-Methoxybenzo[d]isoxazole-3-carboxylic acid.

II. Step-by-Step Experimental Protocols & Causality

Step 1: Esterification
  • Protocol: Dissolve 2-fluoro-6-methoxybenzoic acid (1.0 eq) in anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄. Reflux for 12 hours. Cool, concentrate, neutralize with saturated NaHCO₃, and extract with EtOAc.

  • Causality: The free carboxylic acid is too unreactive for a Claisen condensation. Converting it to a methyl ester increases the electrophilicity of the carbonyl carbon.

  • Self-Validating Check: TLC (Hexanes/EtOAc 4:1) must show the complete disappearance of the baseline acid spot, replaced by a high-R_f ester spot.

Step 2: Carbonation Affinity (Claisen Condensation)
  • Protocol: Suspend NaH (60% dispersion in mineral oil, 2.5 eq) in anhydrous THF at 0 °C. Add anhydrous ethyl acetate (3.0 eq) dropwise, followed by the methyl ester from Step 1 (1.0 eq). Stir at room temperature for 4 hours. Quench carefully with saturated NH₄Cl.

  • Causality: NaH irreversibly deprotonates ethyl acetate to form an enolate, which attacks the methyl ester. Excess NaH and EtOAc are used to drive the equilibrium forward and compensate for the self-condensation of EtOAc.

  • Self-Validating Check: The isolated product will show a distinct enol proton peak around 12.0 ppm in ¹H-NMR, confirming the successful formation of the 1,3-dicarbonyl system.

Step 3: Oximation and Intramolecular S_NAr Cyclization
  • Protocol: Dissolve the 1,3-dicarbonyl intermediate (1.0 eq) in anhydrous DMF. Add hydroxylamine hydrochloride (1.5 eq) and Cs₂CO₃ (2.5 eq). Heat to 90 °C for 6 hours. Cool, dilute with water, and extract with EtOAc.

  • Causality: The reaction proceeds via sequential oximation and cyclization [2]. Hydroxylamine attacks the ketone to form an oxime. The "Cesium effect" maximizes the nucleophilicity of the oxime oxygen, allowing it to attack the aromatic ring via S_NAr, displacing the ortho-fluoride.

  • Self-Validating Check: LC-MS must indicate a mass shift corresponding to the loss of HF (M-20) from the oxime intermediate, confirming successful ring closure.

Step 4: Mild Ester Hydrolysis
  • Protocol: Dissolve the ester from Step 3 in a 1:1 mixture of THF and H₂O. Add LiOH·H₂O (2.0 eq). Stir at room temperature for 3 hours. Remove THF under reduced pressure. Cool the aqueous layer to 0 °C and acidify to pH 2 using 1M HCl dropwise. Filter the resulting white precipitate.

  • Causality: LiOH provides mild saponification. Acidification must be strictly temperature-controlled because the target compound is highly prone to thermal decarboxylation [3].

  • Self-Validating Check: Evolution of CO₂ (bubbling) upon acidification indicates product destruction (decarboxylation). A successful quench yields a white precipitate instantly without gas evolution.

III. Quantitative Data: Optimizing the Cyclization Step (Step 3)

The cyclization step is the most common bottleneck. The choice of base and solvent drastically dictates the geometry of the oxime intermediate and the rate of the S_NAr displacement.

Table 1: Impact of Base and Solvent on Step 3 Yield

Base (2.5 eq)SolventTemp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
NaOAcEtOH801241%Protic solvent dampens oxygen nucleophilicity; incomplete cyclization.
K₂CO₃DMF90865%Moderate S_NAr rate; E/Z oxime isomerization limits total yield.
Cs₂CO₃ DMF 90 6 88% Optimal: "Cesium effect" maximizes oxime oxygen nucleophilicity.
Cs₂CO₃DMSO100674%Higher temperature leads to trace degradation of the benzisoxazole core.

IV. Troubleshooting & FAQs

Q1: Why is my yield dropping drastically during the final hydrolysis step? A1: You are likely experiencing thermal decarboxylation. 1,2-benzisoxazole-3-carboxylic acids are highly susceptible to losing CO₂ because the electron-withdrawing nature of the C=N bond weakens the adjacent C-C bond of the carboxylate. Solution: Never use heat during the saponification step. Ensure acidification is performed strictly at 0–5 °C using dilute HCl (1M), and avoid heating the isolated product during vacuum drying.

Q2: The cyclization step (Step 3) yield is stuck at 40%, and I see a stable intermediate on LC-MS. What is happening? A2: The stable intermediate is likely the syn-oxime. The intramolecular S_NAr relies on the oxime hydroxyl group being in the correct spatial orientation (anti to the aryl group). If the syn-isomer forms, cyclization cannot occur. Solution: Switch your base to Cs₂CO₃ in DMF (as shown in Table 1). The larger ionic radius of Cesium prevents tight ion-pairing, enhancing the nucleophilicity of the oxime oxygen and facilitating the E/Z isomerization needed to drive the equilibrium toward the cyclized product.

Q3: Can I start from 2-chloro-6-methoxybenzoic acid instead of the fluoro-derivative to save on reagent costs? A3: While possible, it is not recommended if yield is your priority. The S_NAr cyclization (Step 3) is significantly slower with a chloride leaving group. Fluoride is a vastly superior leaving group in S_NAr reactions because the highly electronegative fluorine stabilizes the negative charge of the intermediate Meisenheimer complex. Using the chloro-derivative will require harsher conditions (e.g., 120 °C in DMSO), which will degrade the benzisoxazole ring.

Q4: I am observing a complex mixture of products in Step 2. How do I minimize the self-condensation of ethyl acetate? A4: Ethyl acetate readily undergoes Claisen self-condensation to form ethyl acetoacetate. To minimize this, use a large excess of ethyl acetate (3.0 to 4.0 eq) so it acts as both reactant and co-solvent, and ensure your NaH is fresh. Add the starting methyl ester immediately after the ethyl acetate to ensure the enolate reacts with your substrate rather than itself.

V. References

  • Title: Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines Source: Chemistry of Heterocyclic Compounds URL: [Link]

  • Title: Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis Source: Journal of Medicinal Chemistry URL: [Link]

Optimization

Troubleshooting poor solubility of 4-Methoxybenzo[d]isoxazole-3-carboxylic acid in aqueous buffers

Welcome to the Application Scientist Knowledge Base. Formulating carboxylic acid-containing drugs often presents a delicate balancing act between lipophilicity and ionization.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base. Formulating carboxylic acid-containing drugs often presents a delicate balancing act between lipophilicity and ionization. 4-Methoxybenzo[d]isoxazole-3-carboxylic acid features a highly hydrophobic aromatic core paired with an ionizable carboxyl group. This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve poor aqueous solubility during in vitro assays and in vivo formulation.

Core Diagnostic Workflow

DiagnosticWorkflow Start 4-Methoxybenzo[d]isoxazole -3-carboxylic acid (Insoluble in Buffer) Check Evaluate Buffer pH relative to pKa (~3.5) Start->Check LowPH pH < pKa Protonated, Lipophilic Check->LowPH Acidic HighPH pH > pKa Ionized Carboxylate Check->HighPH Basic Precip Precipitation Persists? (Lattice Energy > Hydration) HighPH->Precip Cosolvent Apply Co-solvents (DMSO, PEG400) Precip->Cosolvent Yes Complex Inclusion Complexation (HP-β-CD) Precip->Complex Yes

Diagnostic workflow for resolving carboxylic acid solubility issues.

FAQ 1: pH, Buffer Capacity, and the "Microenvironment" Problem

Q: I adjusted my standard PBS buffer to pH 7.4, which is well above the compound's pKa. Why does the solid powder still precipitate when I try to dissolve it?

A: This is a classic issue of localized pH depression. While your bulk solution is at pH 7.4, the dissolution of a bulk carboxylic acid releases protons ( H+ ) into the immediate microenvironment surrounding the dissolving particle. If the buffer capacity of your solvent is insufficient, the localized pH at the solid-liquid interface drops rapidly below the compound's pKa 1. This keeps the compound in its protonated, highly lipophilic state, preventing further dissolution 2.

Quantitative Data Summary: Compound Solubility Profiles
Formulation ConditionDominant SpeciesEst. Solubility LimitOptical Density (OD600)
PBS, pH 2.0 (No excipients)Protonated (Neutral)< 0.01 mg/mL> 1.0 (Heavy precipitate)
PBS, pH 7.4 (Low buffer capacity)Mixed (Local pH drop)~0.1 mg/mL> 0.1 (Cloudy suspension)
100 mM Tris, pH 7.4Ionized (Carboxylate)1.5 - 2.0 mg/mL< 0.01 (Clear solution)
PBS, pH 7.4 + 20% HP-β-CDInclusion Complex> 5.0 mg/mL< 0.01 (Clear solution)
Protocol 1: High-Capacity pH-Titrated Dissolution

Use this self-validating method to overcome microenvironment pH drops.

  • Weigh & Suspend: Weigh the required mass of 4-Methoxybenzo[d]isoxazole-3-carboxylic acid. Suspend in 80% of the final target volume using a high-capacity buffer (e.g., 100 mM Tris-HCl, initial pH 8.0).

  • Base Titration: Add 1M NaOH dropwise while continuously vortexing until the suspension clears. Caution: Do not exceed pH 9.0 to prevent base-catalyzed degradation of the isoxazole ring.

  • Equilibration: Sonicate the solution in a water bath at 25°C for 5 minutes to ensure complete disruption of microscopic crystal lattices.

  • Back-Titration: Slowly back-titrate the solution to the physiological target (pH 7.4) using 1M HCl. Monitor carefully to avoid overshooting, which will cause irreversible nucleation. Adjust to the final volume with water.

  • Self-Validation System: Centrifuge the final solution at 10,000 × g for 10 minutes. Measure the UV absorbance of the supernatant (λmax ~280 nm) against a standard curve to confirm the dissolved concentration matches your theoretical input.

FAQ 2: Overcoming Solvent-Shift Nucleation

Q: I prepared a 10 mM stock in 100% DMSO. When I dilute it 1:100 into aqueous media, it instantly forms a cloudy suspension. How do I fix this?

A: You are observing a "solvent shift" phenomenon. When the DMSO stock hits the aqueous phase, the water-miscible DMSO diffuses into the bulk water much faster than the hydrophobic benzoisoxazole core can be solvated by water molecules [[3]](). This creates a localized zone of extreme supersaturation, leading to rapid nucleation and precipitation.

SolventKinetics Stock DMSO Stock Direct Direct Aqueous Dilution Stock->Direct Stepwise Stepwise Dilution + Vortexing Stock->Stepwise Supersat Rapid Solvent Shift Local Supersaturation Direct->Supersat Stable Homogeneous Solvation Stepwise->Stable Precip Nucleation & Precipitation Supersat->Precip

Kinetics of solvent-shift precipitation vs. stepwise dilution.

Protocol 2: Anti-Precipitation Stepwise Dilution

Use this protocol for preparing in vitro assay plates.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM.

  • Intermediate Phase: Prepare a transitional solvent mixture (e.g., 10% DMSO, 5% Tween-20, 85% Assay Buffer).

  • High-Shear Mixing: While vigorously vortexing the intermediate phase, add the 10 mM DMSO stock dropwise to achieve a 1:10 dilution (1 mM intermediate stock). Causality: High shear forces rapidly disperse the DMSO, preventing the localized supersaturation zones that trigger nucleation.

  • Final Dilution: Dilute the intermediate stock 1:10 into the final assay buffer to achieve a 100 µM working concentration.

  • Self-Validation System: Measure the Optical Density at 600 nm (OD600) of the final well. A reading of < 0.01 confirms the absence of sub-visual light-scattering particles (nucleation).

FAQ 3: Achieving High Concentrations for In Vivo Dosing

Q: I need a 5 mg/mL solution for animal dosing, but I cannot exceed 5% organic solvent due to toxicity. What are my options?

A: When intrinsic solubility and co-solvents are insufficient due to biological toxicity limits, inclusion complexation is the gold standard [[4]](). Hydroxypropyl-beta-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the lipophilic 4-methoxybenzo[d]isoxazole core, while its hydrophilic exterior ensures excellent aqueous solubility.

Protocol 3: HP-β-CD Complexation Workflow

Use this protocol to formulate high-concentration doses without organic solvents.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4).

  • Saturation: Add an excess amount of the solid 4-Methoxybenzo[d]isoxazole-3-carboxylic acid (e.g., 10 mg/mL) to the cyclodextrin solution.

  • Thermodynamic Equilibration: Incubate the suspension on an orbital shaker at 37°C for 24–48 hours. Causality: Inclusion complexation is an equilibrium-driven process; sufficient time and thermal energy are required for the hydrophobic core to displace water molecules inside the cyclodextrin cavity.

  • Phase Separation: Filter the equilibrated mixture through a 0.22 µm PTFE syringe filter to remove uncomplexed solid drug.

  • Self-Validation System: Perform HPLC analysis on the filtrate to quantify the exact concentration of the solubilized inclusion complex before proceeding to in vivo dosing.

References

  • [4] Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. 4

  • [3] Addressing solubility problems with quinoline-4-carboxylic acid derivatives. Benchchem. 3

  • [2] Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka.2

  • [1] Dissolution of carboxylic acids. III: The effect of polyionizable buffers. PubMed - NIH. 1

Sources

Troubleshooting

Preventing thermal degradation of 4-Methoxybenzo[d]isoxazole-3-carboxylic acid during long-term storage

A Guide to Ensuring Stability and Preventing Thermal Degradation During Long-Term Storage Welcome to the dedicated technical support center for 4-Methoxybenzo[d]isoxazole-3-carboxylic acid. This resource is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Stability and Preventing Thermal Degradation During Long-Term Storage

Welcome to the dedicated technical support center for 4-Methoxybenzo[d]isoxazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the long-term stability of this compound. As Senior Application Scientists, we have compiled this guide to provide not only procedural steps but also the underlying scientific principles to ensure the integrity of your valuable experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the long-term storage of 4-Methoxybenzo[d]isoxazole-3-carboxylic acid?

A1: The main concerns for long-term storage are potential thermal degradation, hydrolysis, and photodegradation. The isoxazole ring, while aromatic, contains a relatively weak N-O bond that can be susceptible to cleavage under energetic conditions such as elevated temperatures.[1] Additionally, the carboxylic acid group can undergo decarboxylation, particularly when heated.[2]

Q2: What are the ideal storage conditions for 4-Methoxybenzo[d]isoxazole-3-carboxylic acid?

A2: For optimal stability, 4-Methoxybenzo[d]isoxazole-3-carboxylic acid should be stored in a cool, dark, and dry environment.[3] We recommend storage at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.[4]

Q3: I've noticed a discoloration of my solid sample over time. What could be the cause?

A3: Discoloration, such as a shift from a white or off-white solid to a yellowish or brownish hue, can be an indicator of degradation. This may be due to the formation of conjugated chromophoric degradation products resulting from ring-opening or other decomposition pathways. It is crucial to re-analyze the purity of the sample before use.

Q4: Can I store 4-Methoxybenzo[d]isoxazole-3-carboxylic acid in solution?

A4: While short-term storage in a suitable anhydrous aprotic solvent at -20°C or -80°C may be acceptable for immediate use, long-term storage in solution is generally not recommended without conducting a formal stability study. The presence of residual water or other reactive species in the solvent can promote hydrolysis of the isoxazole ring.[5]

Q5: What are the likely degradation products of 4-Methoxybenzo[d]isoxazole-3-carboxylic acid?

A5: Based on the chemistry of related compounds, the primary degradation pathways are likely decarboxylation and isoxazole ring cleavage. Thermal stress can lead to the loss of carbon dioxide to form 4-methoxybenzo[d]isoxazole. Hydrolytic conditions could potentially open the isoxazole ring to form a more polar cyano-phenol derivative.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving potential stability issues with your 4-Methoxybenzo[d]isoxazole-3-carboxylic acid samples.

Issue 1: Decreased Purity or Appearance of New Peaks in HPLC Analysis
  • Symptom: Your HPLC analysis shows a decrease in the area of the main peak corresponding to 4-Methoxybenzo[d]isoxazole-3-carboxylic acid and the emergence of one or more new peaks, typically at different retention times.

  • Possible Cause: This is a strong indication of chemical degradation. The new peaks represent degradation products.

  • Troubleshooting & Optimization:

    • Confirm Identity of New Peaks: If you have access to LC-MS, analyze the degraded sample to obtain the mass of the new peaks. This can provide crucial clues to their identity (e.g., a mass difference of -44 Da suggests decarboxylation).

    • Perform a Forced Degradation Study: To proactively identify potential degradation products and confirm the stability-indicating nature of your analytical method, a forced degradation study is recommended. This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.[6]

    • Optimize Storage Conditions: If degradation is confirmed, immediately transfer the material to more stringent storage conditions (e.g., from 4°C to -20°C or -80°C, and under an inert atmosphere).

    • Re-evaluate Solvent for Stock Solutions: If you are observing degradation in a stock solution, consider changing the solvent to a more inert and anhydrous option.

Issue 2: Inconsistent Biological or Chemical Assay Results
  • Symptom: You observe a loss of potency or inconsistent results in your experiments using a batch of 4-Methoxybenzo[d]isoxazole-3-carboxylic acid that has been in storage.

  • Possible Cause: The active concentration of your compound may be lower than expected due to degradation. Degradation products could also potentially interfere with your assay.

  • Troubleshooting & Optimization:

    • Purity Re-assessment: Immediately re-assess the purity of the stored material using a validated analytical method like HPLC.

    • Quantitative Analysis: If possible, use a quantitative method (such as qNMR or HPLC with a certified reference standard) to determine the exact concentration of the active compound in your sample.[7]

    • Use a Freshly Opened Sample: Compare the performance of the stored sample with a freshly opened, new batch of the compound under the same experimental conditions.

Experimental Protocols

Protocol 1: Establishing a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately assessing the purity of your compound and detecting any degradation products.

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is often effective for separating aromatic carboxylic acids from their degradation products.

  • Detection: UV detection at a wavelength where the parent compound has significant absorbance (e.g., determined by a UV scan).

  • Forced Degradation:

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize before injection.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C for a defined period. Neutralize before injection.

    • Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) for a defined period.

    • Photodegradation: Expose a solution of the compound to a UV lamp or direct sunlight for a defined period, alongside a control sample protected from light.

  • Method Validation: The method should be validated to demonstrate that the peaks for the degradation products are well-resolved from the parent compound peak.

Protocol 2: Long-Term Stability Study Design

To determine the appropriate shelf-life and storage conditions for your specific research needs, a long-term stability study is recommended.

  • Sample Preparation: Aliquot a single batch of high-purity 4-Methoxybenzo[d]isoxazole-3-carboxylic acid into multiple, identical, tightly sealed containers.

  • Storage Conditions: Store the aliquots under a matrix of conditions. A recommended starting point is:

    • -20°C (Freezer)

    • 4°C (Refrigerator)

    • 25°C / 60% Relative Humidity (ICH condition for long-term stability)[8]

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months).

  • Analysis: At each time point, analyze the sample for purity using your validated stability-indicating HPLC method. Also, note any changes in physical appearance (color, crystallinity).

  • Data Evaluation: Plot the purity of the compound as a function of time for each storage condition. This will allow you to determine the rate of degradation and establish a suitable re-test date for your material under defined storage conditions.

Data Summary

ParameterRecommended ConditionRationale
Storage Temperature -20°C or lowerMinimizes thermal degradation and decarboxylation.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative degradation and hydrolysis from atmospheric moisture.
Light Exposure Store in the darkProtects against potential photodegradation.
Container Tightly sealed, amber glass vialPrevents exposure to moisture and light.

Visualizing Degradation and Troubleshooting

Below are diagrams illustrating the potential degradation pathways and a recommended troubleshooting workflow.

G cluster_degradation Potential Degradation Pathways Parent 4-Methoxybenzo[d]isoxazole-3-carboxylic acid Decarboxylated 4-Methoxybenzo[d]isoxazole (Loss of CO2) Parent->Decarboxylated Heat RingOpened Cyano-phenol Derivative (Hydrolysis) Parent->RingOpened Moisture/pH Other Other Degradants Parent->Other Light/Oxidation

Caption: Potential degradation pathways for 4-Methoxybenzo[d]isoxazole-3-carboxylic acid.

G cluster_troubleshooting Troubleshooting Workflow Start Inconsistent Results or Visible Degradation Purity Re-assess Purity (Stability-Indicating HPLC) Start->Purity Degradation Degradation Confirmed? Purity->Degradation Quantify Quantify Active Compound (qNMR or HPLC with Standard) Degradation->Quantify Yes NoDegradation Check Other Experimental Parameters (Assay, Reagents, etc.) Degradation->NoDegradation No Storage Optimize Storage Conditions (-20°C or lower, Inert Gas) Quantify->Storage NewBatch Use Fresh Batch of Compound Storage->NewBatch End Problem Resolved NewBatch->End

Caption: Troubleshooting workflow for suspected compound degradation.

References

  • G. Jones, in Comprehensive Organic Chemistry, ed. D. H. R. Barton and W. D. Ollis, Pergamon, Oxford, 1979, vol. 4, pp. 381-439.
  • Kemp, D. S.; Paul, K. G. Decarboxylation of benzisoxazole-3-carboxylic acids. Catalysis by extraction of possible relevance to the problem of enzymic mechanism. J. Am. Chem. Soc.1970, 92 (8), 2553–2554.
  • Kemp, D. S.; Cox, D. D.; Paul, K. G. Physical organic chemistry of benzisoxazoles. III. Mechanism and the effects of solvents on rates of decarboxylation of benzisoxazole-3-carboxylic acids. J. Am. Chem. Soc.1975, 97 (25), 7307–7312.
  • Kemp, D. S.; Cox, D. D. Physical organic chemistry of benzisoxazoles. IV. The mechanism of acid-catalyzed decarboxylation of benzisoxazole-3-carboxylic acids. J. Am. Chem. Soc.1975, 97 (25), 7312–7318.
  • The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study. J. Am. Chem. Soc.2011, 133 (40), 16187–16201.
  • Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. J. Phys. Chem. A1997, 101 (34), 6271–6276.
  • Tokyo Chemical Industry Co., Ltd. Safety Data Sheet: 4-Methyloxazole-5-carboxylic Acid. (2023).
  • Tokyo Chemical Industry Co., Ltd. Safety Data Sheet: 5-Methylisoxazole-4-carboxylic Acid. (2025).
  • Ngwa, G. Forced degradation studies as an integral part of HPLC stability indicating method development. Drug Delivery Technology2010, 10(5), 56-59.
  • Stability of Benzo[d]oxazole-4-carboxylic acid under different conditions. BenchChem. (n.d.).
  • A Comparative Guide to Analytical Methods for Purity Assessment of 4-Methyl-3-Nitrobenzoic Acid. BenchChem. (n.d.).
  • Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. BenchChem. (n.d.).
  • Thermo Fisher Scientific. Safety Data Sheet: 3-Methyl-4-isoxazolecarboxylic acid. (2025).
  • Acros Organics. Safety Data Sheet: Isoxazole-3-carboxylic acid. (2025).
  • Singh, A.; Singh, P. TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics2018, 8(2), 93-97.
  • Bhaskar, R.; Ola, M.; Vinit, A.; Chavan, A.; Girase, H. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics2020, 10(2-s), 149-155.
  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). (2003).
  • ABX GmbH. Material Safety Data Sheet: 9H-Pyrido[3,4-b]indol-7-ol, 1-methyl-. (2012).
  • Fisher Scientific. Safety Data Sheet: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid. (2024).
  • Roge, A. B.; Tarte, P. S.; Kumare, M. M.; Shendarkar, G. R.; Vadvalkar, S. M. Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry2014, 7(1), 99-102.
  • Alsante, K. M.; Hatajik, T. D.; Horni, A.; Lohr, L. L.; Sharp, T. R. Forced Degradation – A Review. Pharmaceutical Technology2003, 27(2), 54-66.
  • BLD Pharm. 4-Methoxybenzo[c]isoxazole-3-carboxylic acid. (n.d.).
  • Sigma-Aldrich. 6-Methoxy-benzo[d]isoxazole-3-carboxylic acid. (n.d.).
  • A Comparative Guide to the Validation of Analytical Methods for 3-(4-Acetyloxyphenyl)benzoic Acid. BenchChem. (n.d.).
  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]. International Journal of Pharmaceutical Sciences and Research2015, 6(10), 4257.

Sources

Optimization

Technical Support Center: Troubleshooting Co-elution in the Analysis of 4-Methoxybenzo[d]isoxazole-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the chromatographic analysis of 4-Methoxybenzo[d]isoxazole-3-carboxylic acid. This guide is designed for researchers, analytic...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic analysis of 4-Methoxybenzo[d]isoxazole-3-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with co-elution during method development, validation, or routine analysis. Our approach is rooted in a systematic, cause-and-effect methodology to not only solve the immediate problem but also to build a robust and reliable analytical method.

Part 1: Foundational Troubleshooting - Is Your System Ready?

Before any modifications are made to the chromatographic method, it is imperative to ensure the HPLC/UHPLC system is performing optimally. Co-elution is often exacerbated by a suboptimal system, and addressing these foundational issues can sometimes resolve the problem without extensive method redevelopment.[1]

Q1: My chromatogram for 4-Methoxybenzo[d]isoxazole-3-carboxylic acid shows broad, tailing, or split peaks, which is contributing to poor resolution. What should I check first?

A1: Poor peak shape is a common culprit that mimics or worsens co-elution. Before altering your mobile phase or column, a systematic check of your instrument and basic conditions is the most efficient first step. This process ensures that the problem lies with chemical selectivity and not mechanical or physical issues.

  • Column Health: A contaminated column or a void at the column inlet can cause significant peak distortion.[2] First, try flushing the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol, ensuring miscibility). If the problem persists, particularly if you observe a sudden drop in backpressure and split peaks, the column may have a void and should be replaced.[3]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector introduces dead volume, leading to peak broadening. Ensure all connection tubing is as short as possible with the smallest appropriate internal diameter for your system (especially critical for UHPLC).

  • Injection Solvent: Injecting your sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion and splitting.[1] Whenever feasible, dissolve your sample in the starting mobile phase composition. If sample solubility is an issue, minimize the injection volume.

  • System Leaks & Flow Rate Consistency: Check for any pressure fluctuations or visible leaks, as these can affect retention time stability and peak shape.[3] Ensure the pump is delivering a consistent and accurate flow rate.

Part 2: Identifying the Co-eluting Species

Resolving co-elution effectively requires understanding what you are trying to separate. The interfering peak is often a related impurity from the synthesis of 4-Methoxybenzo[d]isoxazole-3-carboxylic acid or a product of its degradation.

Q2: I have a sharp, symmetrical peak for my pure standard, but my stability or synthesis sample shows a closely eluting impurity. How can I determine the nature of the co-eluent?

A2: Identifying the potential co-eluent is a critical step that transforms random troubleshooting into a targeted, science-driven process. The most common interfering species are synthesis-related impurities and degradation products.

Table 1: Potential Impurities and Degradants of 4-Methoxybenzo[d]isoxazole-3-carboxylic acid

Impurity Type Potential Compound Expected Chromatographic Behavior (Reversed-Phase) Rationale
Synthesis Precursor Methyl or Ethyl 4-Methoxybenzo[d]isoxazole-3-carboxylateElutes later than the parent acid.The ester is less polar than the carboxylic acid and will be more retained on a C18 or similar column. Incomplete hydrolysis is a common synthetic issue.
Positional Isomer e.g., 5-, 6-, or 7-Methoxybenzo[d]isoxazole-3-carboxylic acidElution order is difficult to predict without standards but will likely be very close to the main peak.Isomeric impurities can form during the synthesis of the benzisoxazole ring system.[4][5]
Starting Material Unreacted precursors for the isoxazole ring formation.Highly variable, but often more polar or non-polar than the final product.Incomplete reaction during synthesis.[6][7]
Hydrolytic Degradant Ring-opened products.Typically more polar, eluting earlier .The isoxazole ring can be susceptible to cleavage under harsh acidic or basic conditions, often yielding more polar species.[8][9]
Oxidative Degradant Hydroxylated or N-oxide species.Typically more polar, eluting earlier .Degradation from exposure to oxidative stress.
Decarboxylation Product 4-Methoxybenzo[d]isoxazoleSignificantly less polar, eluting much later .Loss of the carboxylic acid group, often induced by heat, drastically reduces polarity.[10]

To confirm the identity or class of the impurity, a Forced Degradation Study is an invaluable tool.[11][12] Subjecting the drug substance to stress conditions (acid, base, oxidation, heat, light) can selectively generate the degradation products, helping you to match the peaks in your troubled chromatogram.[13][14]

cluster_0 Identification Workflow A Co-elution Observed B Hypothesize Potential Impurities (Table 1) A->B C Perform Forced Degradation Study (Protocol 1) B->C D Analyze Stressed Samples by HPLC-UV/MS C->D E Compare RRT and Mass Spectra to Unknown Peak D->E F Impurity Identity Confirmed/Characterized E->F

Caption: Workflow for Identification of Co-eluting Species.

Protocol 1: Conducting a Forced Degradation Study

This protocol provides a general framework. The conditions should be adjusted to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]

  • Preparation: Prepare stock solutions of 4-Methoxybenzo[d]isoxazole-3-carboxylic acid in a suitable solvent (e.g., Methanol or Acetonitrile/Water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80°C for several hours. Periodically sample, neutralize, and analyze.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C). This reaction can be fast. Periodically sample, neutralize, and analyze.

  • Oxidation: Mix the stock solution with 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature and protect from light. Analyze over 24 hours.

  • Thermal Degradation: Store the solid API and a solution of the API at a high temperature (e.g., 80-100°C) for several days.

  • Photolytic Degradation: Expose a solution of the API to UV/Visible light in a photostability chamber (ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using your current HPLC method, preferably with a mass spectrometer (LC-MS) to aid in identification.

Part 3: Chromatographic Strategies for Resolution

Once you have a hypothesis about the nature of your co-eluting peak, you can apply targeted strategies to achieve separation.

A Co-elution Issue B Optimize Mobile Phase (pH, Organic, Buffer) A->B Start Here C Optimize Gradient Profile (Slope, Time) B->C If insufficient E Adjust Temperature B->E Fine-tuning D Change Column Stationary Phase C->D If insufficient C->E Fine-tuning F Resolution Achieved C->F D->B Re-optimize D->F E->F

Caption: Systematic Workflow for Resolving Chromatographic Co-elution.

Q3: How can I separate my analyte from a closely eluting, non-polar impurity, such as its ethyl ester precursor?

A3: This is a classic selectivity problem. The goal is to increase the differential in retention between the acidic analyte and the neutral, non-polar ester.

  • Increase Aqueous Content/Shallow Gradient: A less polar compound (the ester) is more sensitive to the percentage of organic solvent in the mobile phase. By making the gradient shallower (i.e., increasing the organic content more slowly) or by running an isocratic method with a lower overall organic percentage, you will increase the retention time of the ester more than the acid, improving separation.[1]

  • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity. Methanol is a proton donor and engages in different hydrogen bonding interactions than acetonitrile, which can change the relative retention of compounds.

  • Manipulate pH: While this has a greater effect on polar impurities, ensuring the pH is well above the pKa of the carboxylic acid (~pH 3-4) will keep the analyte fully ionized and less retained, while the ester's retention remains unchanged. This can increase the separation factor.

Q4: My co-eluting peak is a polar degradant, likely from hydrolysis. How can I improve this separation?

A4: For polar impurities, manipulating the ionization state of your acidic analyte is the most powerful tool.

  • Adjust Mobile Phase pH: The retention of 4-Methoxybenzo[d]isoxazole-3-carboxylic acid on a reversed-phase column is highly dependent on pH.

    • At high pH (e.g., pH > 5): The carboxylic acid is deprotonated (ionized), making it very polar and weakly retained.

    • At low pH (e.g., pH < 3): The carboxylic acid is protonated (neutral), making it much less polar and strongly retained. By setting the mobile phase pH about 1.5-2 units below the analyte's pKa (e.g., pH 2.5), you will maximize its retention. The polar degradant may not have an ionizable group and its retention will be less affected, allowing for separation.

  • Buffer Selection: Ensure you are using an appropriate buffer for your target pH (e.g., phosphate for pH 2-3, formate for MS-compatibility). The buffer capacity is crucial for reproducible chromatography.

Q5: I've tried optimizing my mobile phase on a standard C18 column, but two peaks remain unresolved. What is my next step?

A5: If mobile phase optimization is insufficient, the stationary phase chemistry is the next logical variable to change. A C18 column separates primarily based on hydrophobicity. Switching to a column with a different separation mechanism can introduce the required selectivity.[2]

Table 2: Comparison of Alternative HPLC Stationary Phases

Stationary Phase Primary Interaction Mechanism(s) Best For Separating... Rationale
Phenyl-Hexyl Hydrophobic & π-π interactionsAromatic or unsaturated compounds, positional isomers.The phenyl groups offer alternative selectivity (π-π interactions) for aromatic compounds like your analyte and its related impurities.
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, ion-exchangeHalogenated compounds, positional isomers, polar compounds.The highly electronegative fluorine atoms create multiple interaction modes, providing unique selectivity, especially for compounds with polar functional groups.
Polar-Embedded Hydrophobic & hydrogen bondingPolar and acidic/basic compounds.These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which can preferentially interact with polar analytes and reduce tailing with bases.
Chiral Stationary Phase (CSP) Enantioselective interactions (e.g., inclusion, H-bonding)Enantiomers.If your co-elution is due to enantiomers, they will not be separated on an achiral column. A CSP is required.[15]

When you change your column, you must re-optimize the mobile phase conditions (gradient, pH) to suit the new stationary phase chemistry.

References

  • BenchChem. (n.d.). Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • CymitQuimica. (n.d.). 4-Methoxyisoxazole-3-carboxylic acid.
  • A. K. (2022, November 30). Forced Degradation – A Review. International Journal of Research in Pharmacy and Pharmaceutical Sciences.
  • Bari, S. B., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Patel, Y., & Shah, N. (n.d.).
  • Singh, A., & Singh, P. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics.
  • Sigma-Aldrich. (n.d.). 6-Methoxy-benzo[d]isoxazole-3-carboxylic acid.
  • DGRA. (2014, June 15). Forced degradation studies – comparison between ICH, EMA, FDA and WHO.
  • Google Patents. (n.d.). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • Al-Saeed, F. A., et al. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.
  • BLD Pharm. (n.d.). 4-Methoxybenzo[c]isoxazole-3-carboxylic acid.
  • Beilstein Journal of Organic Chemistry. (2022, June 23).
  • MDPI. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • ResearchGate. (2022, June 17).
  • ACS Publications. (2019, October 28).
  • Beilstein Journals. (2017, July 27). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid.
  • SIELC Technologies. (n.d.). Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column.
  • BenchChem. (n.d.). A Technical Guide to the Synthesis of Isoxazole Carboxamide Derivatives.
  • The Royal Society of Chemistry. (n.d.).
  • BenchChem. (n.d.). Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis.
  • DigitalCommons@UNL. (n.d.). Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge.
  • PMC. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Santa Cruz Biotechnology. (n.d.). Benzo[d]isoxazole-3-carboxylic acid.
  • NextSDS. (n.d.). 6-METHOXYBENZO[D]ISOXAZOLE-3-CARBOXYLIC ACID — Chemical Substance Information.
  • MDPI. (2013, November 05).
  • Sigma-Aldrich. (n.d.). 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid methyl ester.
  • Sigma-Aldrich. (n.d.). Benzo[d]isoxazole-3-carboxylic acid.
  • ACS Publications. (2021, May 19). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt). Journal of Medicinal Chemistry.
  • PubMed. (2018, September 27).
  • Der Pharma Chemica. (n.d.).
  • Molecules. (2007, July 26). Heterocycles [h]Fused onto 4-Oxoquinoline-3-Carboxylic Acid, Part IV. Convenient Synthesis of Substituted Hexahydro[1][3]Thiazepino[2,3-h]quinolines and Tetrahydroquino[7,8-b]benzothiazepines.

Sources

Reference Data & Comparative Studies

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This section has no published content on the current product page yet.

Safety & Regulatory Compliance

Safety

4-Methoxybenzo[d]isoxazole-3-carboxylic acid proper disposal procedures

Operational Guide: Safe Handling and Disposal Procedures for 4-Methoxybenzo[d]isoxazole-3-carboxylic Acid As drug development pipelines increasingly rely on functionalized heteroaromatic building blocks, ensuring the saf...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal Procedures for 4-Methoxybenzo[d]isoxazole-3-carboxylic Acid

As drug development pipelines increasingly rely on functionalized heteroaromatic building blocks, ensuring the safe lifecycle management of these compounds is critical. 4-Methoxybenzo[d]isoxazole-3-carboxylic acid is a specialized organic acid that requires rigorous handling and disposal protocols. Improper disposal not only poses severe environmental risks but can also lead to dangerous exothermic reactions or toxic gas emissions within the laboratory waste stream.

This guide provides a comprehensive, self-validating operational framework for the safe handling, containment, and disposal of 4-Methoxybenzo[d]isoxazole-3-carboxylic acid, grounded in established physicochemical data for benzisoxazole derivatives.

Physicochemical Hazard Profiling

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. The presence of the carboxylic acid moiety dictates its reactivity with bases, while the nitrogen-containing benzisoxazole ring dictates its thermal degradation profile.

Table 1: Quantitative & Qualitative Hazard Profile

ParameterValue / ClassificationOperational Consequence for Disposal
Molecular Weight ~193.16 g/mol Determines stoichiometric calculations for neutralization if a spill occurs.
GHS Health Hazards Acute Tox. 4 (Oral); Eye Irrit. 2; STOT SE 3Mandates the use of N95/P100 particulate respirators and splash goggles during waste handling to prevent mucosal irritation[1],[2].
Storage Class 11 (Combustible Solids)Waste must be kept away from open flames, heat sources, and strong oxidizers[1].
Thermal Decomposition >200°C (yields NOx, CO, CO2)Requires incineration facilities equipped with selective catalytic reduction (SCR) or wet scrubbers to capture nitrogen oxides[3].
Chemical Incompatibilities Strong bases, acid chlorides, reducing agentsHigh exothermic risk; mandates strict physical segregation from basic aqueous waste streams[3].

Mechanistic Rationale for Disposal Pathways

Why Incineration? Organic acids containing heteroaromatic rings cannot be disposed of via aqueous drain systems due to their persistence and potential aquatic toxicity. High-temperature incineration is the only acceptable method because it provides the activation energy required to completely cleave the robust C-C, C-N, and N-O bonds of the benzisoxazole core.

The Necessity of NOx Scrubbing: During combustion, the nitrogen atom within the isoxazole ring oxidizes to form nitric oxide (NO) and nitrogen dioxide (NO2)[3]. Because these are heavily regulated environmental pollutants, the chosen waste disposal contractor must utilize an incinerator equipped with environmental scrubbers.

Waste Management Workflow

DisposalWorkflow Waste Solid Waste Generation 4-Methoxybenzo[d]isoxazole-3-carboxylic acid Segregation Chemical Segregation Isolate from strong bases & oxidizers Waste->Segregation Identify incompatibilities Dissolution Solubilization (Optional) Dissolve in combustible solvent Segregation->Dissolution Prepare for liquid injection Packaging Containment Seal in HDPE secondary containment Segregation->Packaging Direct solid disposal Dissolution->Packaging Transfer to liquid waste Labeling GHS Labeling Mark as 'Acute Tox 4 / Combustible' Packaging->Labeling Secure & document Incineration High-Temperature Incineration Requires NOx scrubbing system Labeling->Incineration Licensed contractor dispatch

Workflow for the segregation, containment, and thermal destruction of benzisoxazole derivatives.

Standard Operating Procedure: End-of-Life Disposal

This protocol is designed as a self-validating system —meaning each critical step includes a verification check to ensure the hazard has been successfully mitigated before proceeding.

Phase 1: Preparation and Segregation
  • Don Appropriate PPE: Equip standard laboratory PPE, including nitrile gloves, chemical splash goggles, and a fitted N95 or P100 respirator.

    • Causality: The compound is a Category 3 Specific Target Organ Toxicity (STOT SE 3) agent. Inhalation of its dust causes acute respiratory tract irritation by lowering the pH of mucosal fluids[2].

  • Verify Waste Compatibility: Check the designated waste container log. Ensure it does not contain strong bases (e.g., NaOH, KOH), reducing agents, or acid chlorides.

    • Validation Checkpoint: If the container feels warm to the touch or shows any signs of off-gassing, an incompatible reaction is occurring. Halt immediately and place the container in a chemical fume hood.

Phase 2: Containment Strategy
  • Solid Waste Collection: Using an anti-static scoop, transfer the solid waste into a high-density polyethylene (HDPE) wide-mouth container.

  • Solubilization (Alternative Route for Liquid Injection): If your facility's waste contractor requires liquid injection for incineration, dissolve the solid in a combustible, non-halogenated solvent (e.g., ethanol or acetone) to a concentration of <10% w/v.

    • Validation Checkpoint: Visually inspect the solution against a light source. Complete dissolution is mandatory, as suspended particulate matter can clog incinerator injection nozzles and lead to incomplete thermal destruction.

Phase 3: Sealing and Dispatch
  • Secondary Containment: Place the primary HDPE container inside a secondary sealable bin to prevent catastrophic failure during transit.

  • GHS Labeling: Affix a hazardous waste label detailing the contents as "4-Methoxybenzo[d]isoxazole-3-carboxylic acid". Explicitly mark the GHS07 (Exclamation Mark) pictogram and write "Combustible Solid / Irritant"[1].

  • Contractor Handoff: Dispatch to an approved waste management facility specializing in high-temperature incineration[2].

Emergency Spill Containment Protocol

In the event of an accidental release, immediate containment is required to prevent aerosolization of the irritating powder.

  • Isolate: Evacuate non-essential personnel from the immediate area and maximize local exhaust ventilation (e.g., open fume hood sashes slightly to increase room draft).

  • Contain: Surround the spill with an inert absorbent (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust, which can ignite if mixed with incompatible oxidizing contaminants.

  • Neutralize: Slowly broadcast solid sodium bicarbonate (NaHCO₃) over the spill to neutralize the carboxylic acid moiety.

  • Collect: Gently sweep the neutralized mixture into a hazardous waste bag using a spark-proof dustpan. Avoid vigorous sweeping to prevent dust generation[2].

  • Validate (Self-Validating Step): Moisten a universal pH test strip with deionized water and press it against the spill surface.

    • If pH < 6.0: Residual acid remains. Re-apply sodium bicarbonate and wipe with a damp cloth.

    • If pH = ~7.0: The hazard is fully abated. Normal laboratory operations may resume.

References

  • Source: sigmaaldrich.
  • Source: fishersci.
  • SAFETY DATA SHEET - Fisher Scientific (Benzo[d]isoxazol-3-ol)

Sources

Handling

Personal protective equipment for handling 4-Methoxybenzo[d]isoxazole-3-carboxylic acid

Title: Comprehensive Safety and Operational Guide for Handling 4-Methoxybenzo[d]isoxazole-3-carboxylic acid As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety and Operational Guide for Handling 4-Methoxybenzo[d]isoxazole-3-carboxylic acid

As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with a self-validating, mechanistic approach to handling 4-Methoxybenzo[d]isoxazole-3-carboxylic acid (CAS: 1352396-96-3) [1].

Benzo[d]isoxazole derivatives are increasingly utilized in advanced medicinal chemistry, notably in the synthesis of Hypoxia-Inducible Factor (HIF)-1α inhibitors and other targeted therapeutics[2]. However, the structural integration of a carboxylic acid moiety with a benzisoxazole ring presents specific handling challenges that require rigorous Personal Protective Equipment (PPE) and procedural controls.

Mechanistic Hazard Profile & Causality

To build a safe operational environment, we must first understand the causality behind the hazards of 4-Methoxybenzo[d]isoxazole-3-carboxylic acid.

  • Skin and Eye Irritation (H315, H319): The carboxylic acid functional group acts as a proton donor. Upon contact with the ambient moisture of mucosal membranes or human sweat, it induces localized pH drops, leading to acute tissue irritation[3][4].

  • Respiratory Toxicity (H335): As a solid, crystalline powder, physical manipulation (weighing, transferring) generates micro-particulates. Inhalation of these particulates directly exposes the sensitive alveolar lining to the acidic compound, triggering respiratory spasms and chronic irritation[3][5].

  • Environmental Reactivity: While generally stable, the compound must be kept away from strong oxidizing agents and heat sources to prevent thermal decomposition into toxic nitrogen oxides (NOx) and carbon monoxide[6][7].

Quantitative PPE Matrix

To mitigate the physicochemical risks outlined above, the following PPE matrix must be strictly adhered to. The data is categorized by the scale of operation to ensure proportional protection.

PPE CategoryAnalytical Scale (< 5g)Preparative/Bulk Scale (> 5g)Scientific Rationale
Eye/Face Safety goggles (ANSI Z87.1 / EN166)Safety goggles + Full face shieldPrevents micro-dust ingress and protects mucosal membranes from acidic localized pH changes[5][7].
Hand Protection Nitrile gloves (Min 0.11 mm thickness)Double-gloved Nitrile (Min 0.11 mm)Nitrile provides an excellent barrier against organic acids. Double gloving prevents micro-tears during bulk transfer[5].
Body Protection Flame-retardant laboratory coatTyvek® suit or chemical-resistant apronPrevents particulate accumulation on personal clothing, which could lead to delayed dermal exposure[7].
Respiratory N95 / FFP2 Particulate RespiratorN99 / FFP3 or PAPR systemFilters out airborne particulates < 5 microns, directly mitigating H335 respiratory irritation risks[5][6].

Step-by-Step Operational Workflow

The following methodology ensures a self-validating system where each step inherently confirms the safety of the next.

Phase 1: Pre-Operation & Gowning

  • Ventilation Verification: Ensure the Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood is operational with a minimum face velocity of 0.5 m/s (100 fpm)[5][7].

  • Tool Staging: Pre-stage anti-static spatulas, weigh boats, and Kimwipes inside the hood to minimize hand movement in and out of the airflow barrier.

  • PPE Donning: Apply PPE in the following order: Lab coat Respirator Goggles Gloves. Ensure gloves are pulled over the cuffs of the lab coat.

Phase 2: Weighing and Transfer

  • Static Mitigation: Pass the sealed container of 4-Methoxybenzo[d]isoxazole-3-carboxylic acid over an anti-static bar to neutralize static charge, preventing powder aerosolization upon opening.

  • Transfer: Open the container strictly inside the fume hood. Use a slow, deliberate scooping motion. Avoid dropping the powder from a height to prevent dust plumes[6].

  • Sealing: Immediately recap the source container before removing the weigh boat from the balance.

Phase 3: Doffing and Decontamination

  • Surface Decontamination: Wipe down the balance and hood surface with a damp (water or 70% ethanol) Kimwipe. Do not dry wipe, as this re-suspends acidic particulates[6].

  • PPE Doffing: Remove gloves using the glove-in-glove technique. Wash hands immediately with pH-neutral soap and water[5].

SafeHandling Start Pre-Task Risk Assessment PPE Don Required PPE (Gloves, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood (Draft ON) PPE->Hood Weigh Weighing & Transfer (Anti-static tools) Hood->Weigh Clean Decontaminate Surfaces (Wet wipe method) Weigh->Clean End Doff PPE & Wash Hands Clean->End

Workflow for the safe handling and transfer of 4-Methoxybenzo[d]isoxazole-3-carboxylic acid.

Spill Response and Disposal Plan

In the event of an accidental release, immediate containment is required to prevent environmental dispersion and inhalation exposure[5][7].

Immediate Spill Protocol:

  • Evacuate & Assess: Step back from the spill. If the spill is >50g outside of a fume hood, evacuate the immediate area and contact Environmental Health and Safety (EHS)[5].

  • Dampen (Do Not Dry Sweep): For manageable spills (<50g), lightly mist the powder with water or place damp paper towels directly over the solid. Dry sweeping is strictly prohibited as it aerosolizes the acidic dust[6].

  • Collection: Use a non-sparking, anti-static scoop to collect the damp mass. Place it into a compatible, sealable hazardous waste container[6][7].

  • Secondary Cleaning: Wash the spill area with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual carboxylic acid, followed by a water rinse.

Disposal Plan:

  • Solid Waste: Dispose of the collected material and contaminated PPE as "Halogen-Free Organic Solid Waste" in accordance with local regulatory guidelines[5].

  • Aqueous Waste: If the chemical was dissolved in an aqueous buffer, ensure the pH is adjusted to between 6.0 and 8.0 before transferring to the aqueous waste stream.

SpillResponse Spill Accidental Spill Occurs Assess Assess Spill Size Spill->Assess Small Small (<50g) Proceed with Cleanup Assess->Small Large Large (>50g) Evacuate & Call EHS Assess->Large Wet Dampen with Water (Prevent dust) Small->Wet Collect Collect in Waste Bag (Do not dry sweep) Wet->Collect Dispose Label as Hazardous Waste Collect->Dispose

Decision matrix and procedural flow for accidental chemical spill response.

References

  • ACS Publications. "Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors". URL: [Link]

Sources

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